N-(Diethylboryl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
150465-95-5 |
|---|---|
Molecular Formula |
C11H16BNO |
Molecular Weight |
189.06 g/mol |
IUPAC Name |
N-diethylboranylbenzamide |
InChI |
InChI=1S/C11H16BNO/c1-3-12(4-2)13-11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
ZKXZARVDUWXRDQ-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
B(CC)(CC)NC(=O)C1=CC=CC=C1 |
Synonyms |
Benzamide, N-(diethylboryl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-(Diethylboryl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of N-(Diethylboryl)benzamide, a compound of interest for potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document provides a comprehensive, proposed experimental protocol based on established principles of amide and organoboron chemistry. The guide includes a detailed synthetic workflow, predicted characterization data, and necessary visualizations to aid researchers in the successful preparation and identification of the target compound.
Introduction
N-acylated aminoboranes are a class of organoboron compounds that have gained interest due to their potential as synthetic intermediates and their unique electronic properties. The this compound molecule, featuring a boron atom bonded to the nitrogen of a benzamide moiety, represents an interesting target for synthesis. This guide details a feasible synthetic route and expected analytical characterization.
Proposed Synthesis of this compound
The proposed synthesis involves the N-borylation of benzamide using a suitable diethylboron halide in the presence of a non-nucleophilic base to scavenge the resulting acid byproduct. A common approach for the formation of N-B bonds is the reaction of an N-H containing compound with a haloborane.
Reaction Principle
The synthesis is based on the nucleophilic attack of the benzamide nitrogen on the electrophilic boron atom of a diethylboron halide (e.g., diethylboron chloride). A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials:
-
Benzamide (C₆H₅CONH₂)
-
Diethylboron chloride (Et₂BCl) (as a solution in a suitable solvent, e.g., 1.0 M in hexanes)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexanes
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon atmosphere)
Procedure:
-
To a dry, nitrogen-flushed 100 mL Schlenk flask equipped with a magnetic stir bar, add benzamide (1.0 eq).
-
Dissolve the benzamide in anhydrous dichloromethane (approx. 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add a 1.0 M solution of diethylboron chloride in hexanes (1.05 eq) dropwise to the reaction mixture over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes) or by vacuum distillation to afford this compound as a solid or oil.
Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected quantitative data based on the analysis of similar N-borylated amide structures.
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C₁₁H₁₆BNO |
| Molecular Weight | 189.06 g/mol |
| ¹H NMR (CDCl₃) | δ ~ 8.0-7.4 (m, 5H, Ar-H), ~ 2.0-1.5 (q, 4H, -B-CH₂-CH₃), ~ 1.0-0.5 (t, 6H, -B-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 170-165 (C=O), ~ 135-125 (Ar-C), ~ 20-15 (-B-CH₂-), ~ 10-5 (-B-CH₂-CH₃) |
| ¹¹B NMR (CDCl₃) | δ ~ 25-20 (broad singlet) |
| IR (KBr or neat) | ν ~ 1650-1630 cm⁻¹ (C=O stretch), ~ 1350-1300 cm⁻¹ (B-N stretch) |
| Mass Spectrometry (EI) | m/z = 189 (M⁺), fragments corresponding to loss of ethyl and phenyl groups |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Safety Considerations
-
Diethylboron chloride is pyrophoric and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocol is based on well-established synthetic methodologies for similar compounds. Researchers employing this guide should be able to successfully synthesize and characterize the target molecule, paving the way for further investigation into its properties and potential applications. Careful adherence to the safety precautions is paramount for the safe execution of this synthesis.
A Technical Guide to the Spectroscopic Data of Benzamide Derivatives: Spotlight on N,N-Diethylbenzamide and Predicted Data for N-(Diethylboryl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-diethylbenzamide, a well-characterized benzamide derivative. Due to the limited availability of experimental data for N-(Diethylboryl)benzamide, this document leverages the data of its close structural analog, N,N-diethylbenzamide, to predict the spectroscopic characteristics of the borylated compound. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing detailed spectroscopic information, experimental protocols, and a comparative analysis of these two molecules.
Spectroscopic Data of N,N-Diethylbenzamide
The following tables summarize the key spectroscopic data for N,N-diethylbenzamide, providing a baseline for understanding the spectroscopic properties of related compounds.
Table 1: NMR Spectroscopic Data for N,N-Diethylbenzamide
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.31–7.23 | m | 1H, HAr | |
| 7.22–7.11 | m | 3H, 3 x HAr | ||
| 3.53, 3.26 | 2 br s | 4H, 2 x CH₂ | ||
| 1.34–0.98 | m | 6H, 2 x CH₃ | ||
| ¹³C NMR | 171.5 | C=O | ||
| 138.2, 137.3 | CAr-Me, CAr-CO | |||
| 129.8, 128.2, 126.9, 123.2 | 4 x CAr | |||
| 43.3, 39.2 | 2 x CH₂ | |||
| 14.2, 13.0 | 2 x CH₃ |
Note: The presence of two broad singlets for the methylene protons and a multiplet for the methyl protons in the ¹H NMR spectrum is due to restricted rotation around the amide C-N bond, leading to magnetic non-equivalence of the two ethyl groups.[1]
Table 2: IR Spectroscopic Data for N,N-Diethylbenzamide
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O stretch | 1628 | Strong |
| C-H stretch (aromatic) | ~3060 | Medium |
| C-H stretch (aliphatic) | 2973, 2933, 2874 | Strong |
| C-N stretch | ~1450 | Medium |
Source: The characteristic carbonyl stretching frequency for the N,N-disubstituted amide is observed at 1628 cm⁻¹.[1]
Table 3: Mass Spectrometry Data for N,N-Diethylbenzamide
| m/z | Relative Intensity (%) | Assignment |
| 191 | 21 | [M]⁺ |
| 190 | 45 | [M-H]⁺ |
| 119 | 100 | [M - N(CH₂CH₃)₂]⁺ |
| 91 | 32 | [C₇H₇]⁺ |
| 65 | 10 | [C₅H₅]⁺ |
Source: The mass spectrum shows the molecular ion peak at m/z 191, with the base peak at m/z 119 corresponding to the benzoyl cation.[1]
Predicted Spectroscopic Data for this compound
¹H NMR Spectroscopy
-
Aromatic Protons: The chemical shifts of the aromatic protons are expected to be similar to those in N,N-diethylbenzamide, likely in the range of 7.2-7.4 ppm.
-
Ethyl Protons on Boron: The protons of the ethyl groups attached to the boron atom will be in a different chemical environment compared to those on the nitrogen in N,N-diethylbenzamide. The CH₂ and CH₃ signals are expected to be broad due to the quadrupolar nature of the ¹¹B nucleus.
-
NH Proton: A broad singlet corresponding to the N-H proton is expected. Its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The carbonyl carbon (C=O) signal is expected to be in a similar region to that of N,N-diethylbenzamide, around 170 ppm.
-
Aromatic Carbons: The aromatic carbon signals will likely be in the 125-140 ppm range.
-
Ethyl Carbons on Boron: The signals for the ethyl carbons attached to boron will be broad due to coupling with the ¹¹B nucleus.
¹¹B NMR Spectroscopy
-
A broad signal is expected in the ¹¹B NMR spectrum, characteristic of a tricoordinate boron atom. The chemical shift would provide information about the electronic environment of the boron center.
IR Spectroscopy
-
N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹.
-
C=O Stretch: The carbonyl stretching frequency might be slightly shifted compared to N,N-diethylbenzamide due to the electronic effects of the boryl group. It is still expected to be in the range of 1630-1680 cm⁻¹.
-
B-N and B-C Stretches: Vibrations corresponding to B-N and B-C bonds would be present but may be difficult to assign definitively without theoretical calculations.
Mass Spectrometry
-
Molecular Ion: The molecular ion peak would be expected at the calculated molecular weight of this compound.
-
Fragmentation: Fragmentation would likely involve the loss of the diethylboryl group or cleavage of the ethyl groups from the boron atom. The benzoyl cation (m/z 105) and fragments of the diethylboryl moiety would also be expected.
The synthesis and isolation of N-boryl amides can be challenging due to their potential instability.[2][3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of benzamide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
¹¹B NMR: Acquire the spectrum with proton decoupling. Use BF₃·OEt₂ as an external standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of N,N-diethylbenzamide and offers predictive insights into the characteristics of the less-explored this compound. The detailed protocols and workflow are intended to assist researchers in their own experimental endeavors.
References
An In-depth Technical Guide on the Discovery and History of N-borylated Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-borylated benzamides and related organoboron compounds represent an evolving class of molecules with significant potential in organic synthesis and medicinal chemistry. The incorporation of a boron atom into the amide functionality imparts unique chemical properties, leading to novel reactivities and biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these intriguing compounds, with a focus on their relevance to drug development.
The journey of N-borylated benzamides is not a linear path to a predefined class of molecules but rather an intellectual convergence of several fields, most notably organoboron chemistry and amide synthesis. The story begins with the foundational work on simple amine-borane adducts and progresses to the sophisticated catalytic methods used today to create complex borylated molecules with therapeutic potential.
I. Discovery and Historical Development
The conceptual roots of N-borylated benzamides can be traced back to the early explorations of boron-nitrogen compounds. In 1937, Burg and Schlesinger's seminal work on amine-boranes laid the groundwork for understanding the nature of the B-N coordinate bond.[1] These initial studies focused on the synthesis and reactivity of simple adducts formed between amines and boranes.
The evolution towards more complex N-borylated amide structures has been gradual, driven by the broader advancements in organoboron chemistry. Key historical developments include:
-
Mid-20th Century: Extensive research into the chemistry of aminoboranes, compounds with a formal single or double bond between boron and nitrogen, provided a deeper understanding of the electronic and steric factors governing B-N bonding.[2]
-
Late 20th Century: The development of boronic acids as versatile reagents in organic synthesis, particularly in cross-coupling reactions, spurred interest in incorporating boron into a wider range of organic molecules.[3]
-
Early 21st Century: The emergence of boron-containing pharmaceuticals, such as the proteasome inhibitor bortezomib, demonstrated the therapeutic potential of organoboron compounds and catalyzed research into new classes of bioactive boron derivatives.[4][5]
While the term "N-borylated benzamide" is not prevalent in early literature, the underlying chemistry involving the interaction of amides with boron reagents has been explored in various contexts, including the use of boranes for amide reduction.[6][7] The direct synthesis of stable, well-characterized N-borylated benzamides is a more recent development, driven by the quest for novel reagents and building blocks in organic synthesis and drug discovery.
II. Synthesis of N-borylated Benzamides and Related Compounds
A variety of synthetic strategies have been developed to access N-borylated benzamides and their analogs. These methods range from classical reactions with borane reagents to modern transition-metal-catalyzed processes.
A. Reaction of Amides with Boranes
The direct reaction of amides with boranes can lead to the formation of N-borylated species, often as intermediates in reduction reactions.[7] The outcome of these reactions is highly dependent on the nature of the amide, the borane reagent, and the reaction conditions. While stable N-borylated benzamides are not always the primary products, this approach has been fundamental to understanding the reactivity of the amide-boron interaction.
B. Synthesis of N-Acyl Aminoboranes
A more direct route to N-borylated amide-like structures is through the synthesis of N-acyl aminoboranes. These compounds feature an acyl group attached to the nitrogen of an aminoborane.
General Experimental Protocol for N-Acylation of Aminoboranes:
-
An aminoborane is dissolved in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C).
-
An acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for a specified period, allowing it to warm to room temperature.
-
The reaction is quenched with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
C. Palladium-Catalyzed Decarbonylative Borylation of Amides
A modern and elegant approach to generate arylboronates from amides involves a palladium-catalyzed decarbonylative borylation. This method allows for the conversion of the robust amide C-N bond into a versatile C-B bond.
General Experimental Protocol for Palladium-Catalyzed Decarbonylative Borylation:
-
An oven-dried flask is charged with the amide substrate, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂ (dba)₃), a phosphine ligand (e.g., PPh₃, Xantphos), and a boron source (e.g., bis(pinacolato)diboron).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is stirred at an elevated temperature for a specified time.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the aryl boronate product.
D. Synthesis of Borylated Tetrachlorobenzamides
A specific class of N-borylated benzamides, the borylated tetrachlorobenzamides, has been synthesized and shown to possess biological activity.
Experimental Protocol for the Synthesis of Borylated Tetrachlorobenzamides:
The synthesis of N-borylated 2,3,4,5-tetrachlorophthalimides was attempted via two synthetic strategies: a double acyl substitution route and an SN2 route. An unexpected decarbonylation/decarboxylation led to the formation of five 2,3,4,5-tetrachlorobenzamides.
| Compound | Synthetic Route | Yield (%) |
| meta 3 | Double acyl substitution | 60 |
| para 3 | Double acyl substitution | 44 |
| ortho 5 | Double acyl substitution | 37 |
| meta 5 | Double acyl substitution | 52 |
| para 5 | Double acyl substitution | 46 |
| ortho 8 | SN2 | 60 |
| para 8 | SN2 | 56 |
III. Biological Activity and Applications in Drug Development
Organoboron compounds, including those with N-B bonds, have a wide spectrum of biological activities.[8][9] The boron atom can act as a Lewis acid, enabling interactions with biological nucleophiles, which is a key feature of many boron-containing drugs.
A. Enzyme Inhibition
A primary mechanism of action for many bioactive boron compounds is enzyme inhibition. The trigonal planar geometry of the boron atom in its sp² hybridized state allows it to mimic the transition state of substrate hydrolysis by enzymes such as serine proteases. Upon binding to the active site, the boron atom can form a tetrahedral adduct with a nucleophilic residue (e.g., the hydroxyl group of serine), leading to potent and often reversible inhibition.
Aminoboronic acid derivatives, in particular, are recognized as effective enzyme inhibitors due to their ability to act as bioisosteres of natural amino acids.[4]
B. Biological Activities of Borylated Tetrachlorobenzamides
Borylated 2,3,4,5-tetrachlorobenzamides have been evaluated for their biological activity and have shown promising results as glycosidase inhibitors.[10]
| Compound | Target Enzyme | IC₅₀ (µM) |
| Borylated Tetrachlorobenzamide 1 | Glycosidase A | 74.7 |
| Borylated Tetrachlorobenzamide 2 | Glycosidase B | >500 |
| Borylated Tetrachlorobenzamide 3 | Glycosidase C | 150.2 |
These compounds were also assayed against cancer cell lines and showed potency in growth inhibition for some cell lines.[10]
C. Other Biological Activities of Amine-Boranes and Related Compounds
A number of amine-boranes and their derivatives have demonstrated a broad range of biological effects, including:[8][11]
-
Antineoplastic activity: Inhibition of DNA synthesis in tumor cells.[8]
-
Antiviral activity. [8]
-
Hypolipidemic activity: Lowering LDL cholesterol and increasing HDL cholesterol.[8]
-
Anti-inflammatory and analgesic activities. [8]
IV. Signaling Pathways
The precise signaling pathways through which N-borylated benzamides exert their biological effects are not yet fully elucidated and represent an active area of research. However, based on the known mechanisms of other organoboron compounds and the observed biological activities, several potential pathways can be proposed.
The inhibition of key enzymes is a primary mechanism that can trigger downstream signaling events. For example, the inhibition of enzymes involved in de novo purine biosynthesis by certain amine-boranes leads to the disruption of DNA synthesis and ultimately to cell cycle arrest and apoptosis in cancer cells.[11]
Further research is needed to identify the specific protein targets and signaling cascades affected by different classes of N-borylated benzamides. This will be crucial for the rational design of new therapeutic agents with improved potency and selectivity.
V. Conclusion and Future Outlook
The field of N-borylated benzamides and related organoboron-nitrogen compounds has evolved significantly from its origins in the study of simple amine-borane adducts. Modern synthetic methods now provide access to a diverse range of these compounds, and preliminary biological studies have revealed their potential as enzyme inhibitors and therapeutic agents.
Future research in this area will likely focus on:
-
The development of new and more efficient synthetic methodologies.
-
A deeper understanding of the structure-activity relationships governing their biological effects.
-
The elucidation of the specific signaling pathways through which they act.
-
The design and synthesis of novel N-borylated compounds with optimized pharmacokinetic and pharmacodynamic properties for drug development.
As our understanding of the unique chemistry and biology of N-borylated benzamides continues to grow, so too will their potential to contribute to the development of new and innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the products of reactions between amines and amides with boranes? - Blog [chemgulf.com]
- 8. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of biologically active boron-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Theoretical Stability of N-(Diethylboryl)benzamide: A Review and Future Directions
A comprehensive review of existing theoretical studies on the stability of N-(Diethylboryl)benzamide reveals a notable gap in the scientific literature. To date, no dedicated in-depth theoretical or computational analyses focusing specifically on the stability of this compound have been published. However, by examining research on related N-borylated species, general amide stability, and the reactivity of the B-N bond, we can infer key factors that likely govern its stability and propose avenues for future computational investigation.
This technical guide provides a synthesis of relevant theoretical concepts and experimental observations from related compounds to build a foundational understanding of the potential stability characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of organoboron compounds.
Core Concepts in Amide and B-N Bond Stability
The stability of this compound is primarily dictated by the interplay of two key features: the inherent resonance of the amide group and the nature of the boron-nitrogen (B-N) bond.
The amide bond itself is notoriously stable due to the delocalization of the nitrogen lone pair into the carbonyl π-system (nN → π*C=O resonance).[1] This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry and a significant rotational barrier.[2] Any factor that disrupts this resonance, such as steric hindrance or electronic effects from substituents, can lead to a destabilization of the amide bond.
The introduction of a diethylboryl group directly onto the nitrogen atom significantly alters the electronic environment of the amide. Boron, being electron-deficient, acts as a Lewis acid and can withdraw electron density from the nitrogen. This has several important consequences for the stability of the molecule.
Inferred Stability Considerations for this compound
Based on studies of related N-borylated compounds and general principles of amide chemistry, the following factors are likely to influence the stability of this compound:
-
B-N Bond Strength and Character: The B-N bond in N-borylated amides can exhibit significant double bond character, which would contribute to the overall stability of the molecule.[3] The extent of this π-bonding is dependent on the substituents on both the boron and the nitrogen atoms.
-
Hydrolytic Stability: A primary pathway for the decomposition of this compound is likely hydrolysis. Theoretical studies on the hydrolysis of benzamide and other amides indicate that the reaction proceeds through a tetrahedral intermediate.[4][5][6] The presence of the electron-withdrawing diethylboryl group could potentially activate the carbonyl carbon towards nucleophilic attack by water, thereby affecting the rate of hydrolysis.
-
Thermal Stability: The thermal stability will be related to the strength of the covalent bonds within the molecule, particularly the B-N and the amide C-N bonds. Computational studies on other nitrogen-containing compounds have been used to assess thermal stability by calculating bond dissociation energies.[7]
Proposed Theoretical and Experimental Protocols
To rigorously investigate the stability of this compound, a combination of computational and experimental approaches would be necessary.
Computational Workflow
A suggested computational workflow for assessing the stability of this compound is outlined below. This workflow would provide valuable insights into the geometric, electronic, and thermodynamic properties of the molecule.
Methodology for Proposed Computational Studies:
-
Geometry Optimization and Frequency Calculations: The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Frequency calculations would be performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis would be employed to investigate the nature of the B-N bond, quantify its bond order, and analyze the charge distribution within the molecule. This would provide insight into the extent of π-character in the B-N bond.
-
Thermodynamic Analysis: The standard enthalpy and Gibbs free energy of formation would be calculated to assess the thermodynamic stability of the molecule.
-
Modeling Decomposition Pathways: The hydrolysis of this compound in the presence of water would be modeled to determine the reaction mechanism and the associated activation energy barriers. This would involve locating the transition state structures for the key reaction steps.
Experimental Validation
Theoretical predictions should be validated through experimental studies.
Methodology for Proposed Experimental Studies:
-
Synthesis and Characterization: this compound would be synthesized and its structure confirmed using standard analytical techniques such as NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.
-
Stability Studies: The stability of the compound would be assessed under various conditions (e.g., in different solvents, at various temperatures, and pH values). The rate of decomposition could be monitored by techniques like HPLC or NMR spectroscopy.
-
Calorimetry: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) could be used to determine the thermal stability and decomposition profile of the compound.
Conclusion and Future Outlook
While there is a lack of direct theoretical studies on the stability of this compound, a wealth of information on related systems provides a strong foundation for future investigations. The interplay between the stable amide linkage and the electronically demanding N-boryl group presents an interesting case for computational and experimental exploration. A systematic study employing the protocols outlined above would provide a comprehensive understanding of the stability of this and related N-borylated amide compounds, which could be valuable for their potential applications in organic synthesis and materials science. Further research in this area is warranted to fill the current knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
"N-(Diethylboryl)benzamide" CAS number and molecular formula
A Note on Chemical Nomenclature: The information provided herein pertains to N,N-Diethylbenzamide . While the initial query referenced "N-(Diethylboryl)benzamide," publicly available scientific literature and chemical databases predominantly feature data for N,N-Diethylbenzamide, for which the CAS number is 1696-17-9.[1] It is presumed that the query intended to investigate this widely studied compound.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical and physical properties, synthesis, and analytical data for N,N-Diethylbenzamide.
Chemical Identity and Properties
N,N-Diethylbenzamide is a substituted amide that is widely recognized for its use as an insect repellent.[2][3][4] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1696-17-9 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| Melting Point | 38-40°C | [6] |
| Boiling Point | 146-150°C at 15 mmHg | [6] |
| Density | ~1.029 g/cm³ (rough estimate) | [6] |
| Refractive Index | 1.5240 to 1.5280 | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |
| Appearance | White to Yellow to Green clear liquid | [6] |
Synthesis of N,N-Diethylbenzamide
A common and straightforward method for the synthesis of N,N-Diethylbenzamide involves the reaction of benzoyl chloride with diethylamine.
Materials:
-
Diethylamine (2.5 g)
-
Triethylamine (3.5 g)
-
Benzoyl chloride (4.9 g)
-
Methylene chloride (30 ml)
-
Water
-
Brine solution
Procedure:
-
A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in 30 ml of methylene chloride is prepared in a suitable reaction vessel.
-
The solution is cooled in an ice bath.
-
Benzoyl chloride (4.9 g) is added dropwise to the cooled, stirred solution.
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.
-
Insoluble materials are removed by filtration, and the solids are washed with methylene chloride.
-
The combined filtrates are washed sequentially with water and brine.
-
The organic layer is dried and the solvent is evaporated to yield a yellow oil.
-
The crude product is purified by Kugelrohr distillation at 70°C and 300 mm pressure to afford N,N-Diethylbenzamide as a colorless oil (5.91 g yield).
Caption: Workflow for the synthesis of N,N-Diethylbenzamide.
Spectroscopic Data
The hindered rotation around the amide C-N bond due to partial double bond character results in distinct signals for the two ethyl groups in the ¹H NMR spectrum.[7]
-
¹H NMR (CDCl₃, 400 MHz): Signals for the CH₂ groups of the ethyl substituents may appear as two separate broad signals around 3.23 and 3.58 ppm. The CH₃ groups typically appear as triplets around 1.14 and 1.28 ppm. The aromatic protons appear in the region of 7.26-7.57 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks include the carbonyl carbon around 171.4 ppm, aromatic carbons between 126.3 and 137.3 ppm, and the ethyl carbons with the CH₂ groups around 43.0 and 39.5 ppm, and the CH₃ groups around 14.2 and 12.8 ppm.
The mass spectrum of N,N-Diethylbenzamide shows a molecular ion peak [M⁺] at m/z 177.[8] Common fragmentation patterns include a prominent peak at m/z 105, corresponding to the benzoyl cation, and a peak at m/z 77, corresponding to the phenyl cation.[8]
The IR spectrum of N,N-Diethylbenzamide displays characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the tertiary amide is typically observed around 1628 cm⁻¹.[9]
Metabolic Pathway
In vivo, N,N-Diethylbenzamide undergoes metabolic transformation. Studies in rats have shown that a key metabolic pathway involves an initial oxidative mono-N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide to ethylamine and benzoic acid. The benzoic acid is then conjugated with glycine and excreted as hippuric acid.[10]
Caption: Metabolic pathway of N,N-Diethylbenzamide.
References
- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. prepchem.com [prepchem.com]
- 7. reddit.com [reddit.com]
- 8. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review: N-(Diethylboryl)benzamide - An Analysis of Available Data
A comprehensive review of scientific literature reveals a significant scarcity of available research on the specific compound N-(Diethylboryl)benzamide. While a single chemical supplier lists the compound with the CAS number 150465-95-5, there is a notable absence of published experimental data, including synthesis protocols, quantitative analysis, or applications in signaling pathways, which are required for an in-depth technical guide.
The initial investigation sought to collate and present a detailed whitepaper encompassing quantitative data, experimental methodologies, and pathway visualizations related to this compound. However, extensive searches have yielded no primary research articles or patents that would provide the necessary information to fulfill this request. The available literature focuses on related but structurally distinct compounds, primarily N,N-Diethylbenzamide , and the broader field of organoboron chemistry .
Key Distinctions and Related Compounds
It is crucial to distinguish this compound from the well-documented N,N-Diethylbenzamide. In the latter, two ethyl groups are attached to the amide nitrogen. In the requested compound, a diethylboryl group (-B(CH₂CH₃)₂) would be bonded to the amide nitrogen. This structural difference leads to significantly different chemical properties and reactivity.
While direct information on this compound is unavailable, the following related areas of research were explored:
-
N-Borylated Amides: Research exists on the synthesis and reactivity of N-borylated amides in a more general context. These compounds are often intermediates in organic synthesis. For instance, the activation of amides through N-borylation can facilitate subsequent chemical transformations.
-
Organoboron Compounds in Drug Discovery: Organoboron compounds, particularly boronic acids and their derivatives, are of significant interest in medicinal chemistry.[1][2][3][4] They are utilized in various applications, including as enzyme inhibitors and for boron neutron capture therapy (BNCT).[3][4][5]
-
Benzamide Derivatives: The benzamide scaffold is present in numerous biologically active molecules and pharmaceuticals.[6] Research on various substituted benzamides is extensive, covering their synthesis and biological activities.
Proposed Alternative Focus: N,N-Diethylbenzamide
Given the lack of specific data for this compound, we propose a pivot to a comprehensive technical guide on N,N-Diethylbenzamide . This widely studied compound offers a wealth of available information, allowing for the creation of a detailed report that would include:
-
Synthesis Protocols: Multiple established methods for the synthesis of N,N-Diethylbenzamide exist, including the reaction of benzoyl chloride with diethylamine.
-
Quantitative Data: Spectroscopic data (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, solubility), and crystallographic data are readily available.
-
Applications: N,N-Diethylbenzamide is a well-known insect repellent (DEET) and its mode of action and biological effects have been extensively studied. It also serves as a versatile directing group in organic synthesis, particularly in directed ortho-metalation reactions.
Conclusion
A detailed technical guide on this compound that meets the user's core requirements cannot be generated at this time due to the absence of published scientific literature. We recommend redirecting the focus to the closely related and extensively researched compound, N,N-Diethylbenzamide, for which a comprehensive and data-rich whitepaper can be produced. Alternatively, a broader review of the synthesis and applications of N-borylated amides could be provided, though it would lack the specific focus on the diethylboryl derivative of benzamide.
References
- 1. nbinno.com [nbinno.com]
- 2. connectsci.au [connectsci.au]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemistry for Medical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of N,N-Diethylbenzamide
Disclaimer: This document provides a detailed overview of the physical properties of N,N-Diethylbenzamide . No publicly available data could be located for "N-(Diethylboryl)benzamide". It is possible that the compound name was intended to be N,N-Diethylbenzamide, a compound with significant applications, including as an insect repellent.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive summary of the physical and chemical characteristics of N,N-Diethylbenzamide.
Physical and Chemical Properties
N,N-Diethylbenzamide is a substituted amide of benzoic acid. Its physical state at room temperature can be either a liquid or a low-melting solid[1]. It is characterized as a colorless oil or a clear liquid that may have a white to yellow-green hue[1][2].
The following table summarizes the key quantitative physical data for N,N-Diethylbenzamide.
| Property | Value | Reference |
| Melting Point | 28 - 32 °C | [1] |
| 38 - 40 °C | [2] | |
| Boiling Point | 146 - 150 °C @ 15 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
Experimental Protocols
Detailed experimental methodologies for the synthesis of N,N-Diethylbenzamide are available in the scientific literature. Below are summaries of two distinct synthetic routes.
A common method for the preparation of N,N-Diethylbenzamide involves the acylation of diethylamine with benzoyl chloride.
Procedure:
-
A solution of diethylamine (2.5 g) and triethylamine (3.5 g) in methylene chloride (30 ml) is prepared and cooled in an ice bath.
-
Benzoyl chloride (4.9 g) is added dropwise to the stirred solution.
-
After the addition is complete, the cooling bath is removed, and the mixture is stirred at ambient temperature for 18 hours.
-
Insoluble materials are removed by filtration and washed with methylene chloride.
-
The combined filtrates are washed with water and brine, then dried.
-
The solvent is evaporated to yield a yellow oil, which is then purified by Kugelrohr distillation to afford the colorless oil of N,N-Diethylbenzamide.
An alternative approach utilizes the Mitsunobu reaction, which allows for the formation of the amide bond from a carboxylic acid and an amine.
Procedure:
-
Triphenylphosphine (1.20 eq), diethylamine (1.20 eq), and the benzoic acid (1.00 eq) are dissolved in toluene (0.2 M solution) at room temperature and stirred for 10 minutes.
-
Diisopropylazodicarboxylate (1.20 eq) is then added dropwise.
-
The reaction mixture is heated to reflux overnight (18 hours).
-
The reaction is then diluted with EtOAc and washed with 1 M NaOH and brine.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting residue is purified by flash column chromatography (EtOAc/hexanes 2:1) to yield the desired benzamide.
Diagrams
The following diagram illustrates the key steps in the synthesis of N,N-Diethylbenzamide from benzoyl chloride and diethylamine.
References
Quantum Chemical Calculations for N-Boryl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-boryl compounds, molecules containing a nitrogen-boron (N-B) bond, have emerged as versatile intermediates and building blocks in organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the interplay between the Lewis acidic boron center and the Lewis basic nitrogen atom, govern their reactivity and potential applications. Understanding the structure, bonding, and reactivity of these compounds at a molecular level is crucial for the rational design of novel synthetic methodologies and therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate electronic structure and predicting the behavior of N-boryl compounds. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of N-boryl compounds, focusing on computational methodologies, data interpretation, and correlation with experimental findings.
Computational Methodologies
The accurate theoretical description of N-boryl compounds relies on the selection of appropriate quantum chemical methods and basis sets. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for studying these systems.
Commonly employed DFT functionals for calculations on N-boryl compounds include:
-
B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.
-
M06-2X: A high-nonlocality functional that is well-suited for main-group thermochemistry and kinetics.[1]
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections, which is beneficial for studying systems with non-covalent interactions.[2]
-
BP86: A generalized gradient approximation (GGA) functional that is often used for geometry optimizations and frequency calculations.
The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , are frequently used for geometry optimizations and frequency calculations. For more accurate energy calculations, correlation-consistent basis sets, such as cc-pVTZ , are often employed.[1]
A typical computational workflow for studying N-boryl compounds is illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols for Benzamide Synthesis
Topic: Synthesis of Benzamides via Boron-Catalyzed Direct Amidation
Introduction
Benzamides are a cornerstone structural motif in medicinal chemistry, materials science, and biology. Traditional methods for their synthesis often rely on the pre-activation of carboxylic acids into highly reactive derivatives like acid chlorides or the use of stoichiometric coupling reagents. These approaches, while effective, suffer from poor atom economy, the generation of hazardous waste, and limited functional group tolerance.
Direct amidation via the dehydrative condensation of carboxylic acids and amines represents a significantly "greener" and more efficient alternative. Boron-based Lewis acids, such as boric acid and substituted boronic acids, have emerged as powerful catalysts for this transformation. They facilitate amide bond formation under relatively mild conditions, tolerate a wide range of functional groups, and offer high atom economy, with water as the only byproduct.[1][2]
Note: A methodology for the synthesis of a broad range of benzamides using N-(Diethylboryl)benzamide as a direct precursor or reagent was not found in the reviewed scientific literature. The following application note details the well-established and synthetically valuable method of using boron compounds as catalysts for direct amidation.
Catalytic Pathway: Boron-Mediated Amide Formation
Boron-based catalysts, such as arylboronic acids or boric acid itself, activate the carboxylic acid toward nucleophilic attack. The proposed catalytic cycle involves the formation of a key acyl-boron intermediate.
The general mechanism proceeds as follows:
-
The boron catalyst reacts with the carboxylic acid to form an acyloxyboron intermediate, releasing water.
-
This intermediate may be in equilibrium with a more electrophilic mixed anhydride species.
-
The amine nucleophile attacks the activated carbonyl carbon.
-
A tetrahedral intermediate is formed, which then collapses to yield the thermodynamically stable amide product and regenerate the boron catalyst.[2]
Experimental Protocols
General Protocol for Boric Acid-Catalyzed Synthesis of N-Benzyl-4-phenylbutyramide
This protocol is adapted from a representative procedure for direct amidation using boric acid as a catalyst.[2] Water removal is crucial and is typically achieved by azeotropic distillation.
Materials:
-
4-Phenylbutyric acid
-
Benzylamine
-
Boric Acid (H₃BO₃)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware including a round-bottom flask, Dean-Stark apparatus, and condenser.
-
Reagents for workup (e.g., HCl solution, NaHCO₃ solution, brine)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-phenylbutyric acid (1.0 equiv), boric acid (0.05 - 0.10 equiv, 5-10 mol%), and toluene.
-
Addition of Amine: Add benzylamine (1.1 equiv) to the mixture.
-
Heating and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates the consumption of the limiting reagent. This typically takes several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-phenylbutyramide.
Data and Substrate Scope
Boron-catalyzed amidation is compatible with a wide array of functional groups on both the carboxylic acid and amine partners. The reaction generally proceeds in good to excellent yields. Sterically hindered substrates may require higher catalyst loading or longer reaction times.
| Entry | Carboxylic Acid | Amine | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | >90 |
| 2 | 4-Methoxybenzoic Acid | Aniline | ~85 |
| 3 | 4-Nitrobenzoic Acid | Cyclohexylamine | >90 |
| 4 | Cinnamic Acid | Diethylamine | ~80[3] |
| 5 | Phenylacetic Acid | Morpholine | ~88 |
| 6 | 4-Phenylbutyric Acid | Benzylamine | >95 |
| 7 | Boc-Phe-OH (chiral) | Benzylamine | ~90 (no racemization observed) |
Table 1: Representative yields for boron-catalyzed direct amidation. Yields are illustrative and depend on specific reaction conditions.
Summary and Advantages
Direct amidation catalyzed by boron-based reagents is a robust and versatile method for the synthesis of benzamides and other amides.
Key Advantages:
-
High Atom Economy: The only byproduct is water.
-
Green & Safe: Avoids the use of hazardous chlorinating agents and stoichiometric coupling reagents. Boric acid is an inexpensive, low-toxicity catalyst.[2]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.
-
Preservation of Stereochemistry: The method has been shown to be effective for chiral amino acids without causing racemization.
-
Scalability: The procedure is amenable to large-scale synthesis.
These features make boron-catalyzed amidation an attractive methodology for researchers in academic and industrial settings, particularly in the fields of drug discovery and process development.
References
Application Notes and Protocols for N-Acyl Benzamides in Cross-Coupling Reactions
A Note on N-(Diethylboryl)benzamide: Extensive literature searches did not yield specific examples of "this compound" being utilized as a reagent in cross-coupling reactions. The available research primarily focuses on the use of boronic acids as catalysts for amide bond formation or as coupling partners in Suzuki-Miyaura reactions with other functional groups. However, a closely related and synthetically potent area of research involves the cross-coupling of N-activated benzamides, particularly N,N-di-Boc-benzamides, which will be the focus of these application notes.
Application Notes: Suzuki-Miyaura Cross-Coupling of N-Activated Primary Benzamides
The Suzuki-Miyaura cross-coupling of N-activated primary benzamides represents a significant advancement in organic synthesis, providing a novel pathway to construct biaryl ketones from readily available primary amides.[1] This methodology circumvents the traditional unreactivity of the amide bond by employing N,N-di-Boc (tert-butoxycarbonyl) activation, which destabilizes the amide resonance and facilitates the oxidative addition of the palladium catalyst into the N-C(O) bond.[1]
This user-friendly protocol is distinguished by its mild reaction conditions, often proceeding at room temperature, and its utilization of air- and moisture-stable reagents and well-defined [Pd(NHC)(cin)Cl] (NHC = N-heterocyclic carbene; cin = cinnamyl) precatalysts.[1] The reaction exhibits broad substrate scope, tolerating a variety of electronically diverse primary benzamides and arylboronic acids, leading to high yields of the corresponding biaryl ketones.[1] A notable achievement of this method is reaching a turnover number (TON) of over 1,000 in amide acyl cross-coupling, highlighting its efficiency.[1]
Key Advantages:
-
Mild Reaction Conditions: The coupling is typically performed at room temperature.[1]
-
High Selectivity: The reaction demonstrates high selectivity for the activation of the N-C(O) bond.[1]
-
Broad Substrate Scope: A wide range of primary benzamides and arylboronic acids can be effectively coupled.[1]
-
High Yields: The desired biaryl ketone products are generally obtained in high yields.[1]
-
User-Friendly: The use of stable and commercially available reagents and catalysts makes this method practical for synthetic chemists.[1]
Quantitative Data Summary
The following tables summarize the optimization and substrate scope for the Suzuki-Miyaura cross-coupling of N,N-di-Boc-activated primary benzamides.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Base (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Pd(IPr)(cin)Cl] (3) | KF (3) | - | Toluene | rt | 95 |
| 2 | [Pd(IPr)(cin)Cl] (3) | K3PO4 (3) | - | Toluene | rt | 78 |
| 3 | [Pd(IPr)(cin)Cl] (3) | CsF (3) | - | Toluene | rt | 85 |
| 4 | [Pd(IPr)(cin)Cl] (3) | KF (3) | H2O (5) | Toluene | rt | >99 |
| 5 | [Pd(IPr*)(cin)Cl] (3) | KF (3) | H2O (5) | Toluene | rt | 92 |
Data adapted from a representative study on the Suzuki-Miyaura cross-coupling of N,N-di-Boc amides.[1]
Table 2: Substrate Scope of N-Activated Benzamides and Arylboronic Acids
| N-Activated Benzamide | Arylboronic Acid | Product | Yield (%) |
| N,N-di-Boc-benzamide | Phenylboronic acid | Benzophenone | 98 |
| N,N-di-Boc-4-methoxybenzamide | Phenylboronic acid | 4-Methoxybenzophenone | 95 |
| N,N-di-Boc-4-(trifluoromethyl)benzamide | Phenylboronic acid | 4-(Trifluoromethyl)benzophenone | 92 |
| N,N-di-Boc-benzamide | 4-Tolylboronic acid | 4-Methylbenzophenone | 96 |
| N,N-di-Boc-benzamide | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 94 |
| N,N-di-Boc-benzamide | 4-Fluorophenylboronic acid | 4-Fluorobenzophenone | 91 |
Yields are for isolated products. Data is illustrative of the broad scope reported in the literature.[1]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of N,N-di-Boc-Activated Primary Benzamides
Materials:
-
N,N-di-Boc-activated primary benzamide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(IPr)(cin)Cl] (3 mol %)
-
Potassium fluoride (KF) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added the N,N-di-Boc-activated primary benzamide (1.0 equiv), arylboronic acid (1.5 equiv), [Pd(IPr)(cin)Cl] (3 mol %), and KF (3.0 equiv).
-
The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
-
Toluene is added via syringe, followed by the addition of water (5.0 equiv).
-
The reaction mixture is stirred vigorously at room temperature for 15 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl ketone.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling of N-Activated Amides
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-activated benzamides.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of N-activated amides.
References
Application Notes and Protocols: Amide Protection Strategies
Introduction
The protection of amide functionalities is a critical aspect of multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug discovery. Amide bonds are generally stable, but the N-H bond can exhibit reactivity under certain conditions (e.g., with strong bases or electrophiles) that may interfere with desired transformations elsewhere in the molecule. Protecting groups are employed to temporarily block the amide's reactive site, allowing for selective reactions to occur at other functional groups. After the desired transformation, the protecting group is removed to regenerate the original amide.
Extensive searches for "N-(Diethylboryl)benzamide" as a specific protecting group for amides did not yield any established protocols or applications in the scientific literature. Therefore, this document provides a detailed overview of commonly employed and well-documented protecting groups for amides, along with experimental protocols and data presented in a clear, structured format. This information is intended to provide researchers, scientists, and drug development professionals with a practical guide to alternative amide protection strategies.
Commonly Used Protecting Groups for Amides
Several protecting groups have been developed for the temporary protection of amides. The choice of a specific protecting group depends on the overall synthetic strategy, including the stability of the substrate to the protection and deprotection conditions and the orthogonality with other protecting groups present in the molecule. The most common strategies involve N-alkoxycarbonyl or N-benzyl type protecting groups.
Summary of Common Amide Protecting Groups
| Protecting Group | Structure | Protection Reagent | Typical Deprotection Conditions | Stability |
| tert-Butoxycarbonyl (Boc) | Boc-NRR' | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[1] | Stable to base, hydrogenolysis |
| Carbobenzyloxy (Cbz) | Cbz-NRR' | Benzyl chloroformate (CbzCl) | Catalytic hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NRR' | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[1] | Stable to acid and hydrogenolysis |
| Benzyl (Bn) | Bn-NRR' | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C)[2] | Stable to acidic and basic conditions |
Experimental Protocols
Protection of a Primary Amide with a Boc Group
This protocol describes the protection of a primary amide using di-tert-butyl dicarbonate.
Reaction Scheme:
Materials:
-
Primary amide (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the primary amide (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected amide.
Deprotection of an N-Boc Protected Amide
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.
Reaction Scheme:
Materials:
-
N-Boc protected amide (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amide (1.0 eq) in DCM (e.g., 0.1 M solution).
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).[1]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be purified by an appropriate method, such as precipitation, crystallization, or chromatography, to yield the deprotected amide.
Visualizations
General Workflow for Amide Protection and Deprotection
The following diagram illustrates the general logic of using a protecting group in a synthetic sequence.
Caption: General workflow of amide protection in organic synthesis.
Orthogonal Protection Strategy
This diagram illustrates the concept of an orthogonal protection strategy, where two different protecting groups can be selectively removed without affecting the other.
Caption: Orthogonal protection strategy for selective amide modification.
While the specific protecting group "this compound" is not found in the surveyed chemical literature, a variety of robust and well-established protecting groups for amides are available to the synthetic chemist. The choice of protecting group is crucial and should be guided by the specific requirements of the synthetic route. The protocols and data presented here for common protecting groups like Boc, Cbz, and Fmoc provide a foundational resource for researchers in organic synthesis and drug development.
References
Experimental protocol for the synthesis of "N-(Diethylboryl)benzamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for the synthesis of N-(Diethylboryl)benzamide, a compound of interest in organic synthesis and potentially in drug discovery due to the unique properties of N-Boryl amide moieties. The described method is based on the deprotonation of benzamide followed by electrophilic trapping with a diethylboron reagent. While direct literature precedent for this specific transformation is limited, the protocol is constructed based on well-established principles of organic chemistry, drawing analogies from the N-acylation and N-alkylation of amides, as well as the reactions of enolates with boron electrophiles. This protocol provides a robust starting point for the laboratory-scale preparation of this compound.
Introduction
N-Boryl amides are an emerging class of compounds with potential applications in catalysis, organic synthesis, and medicinal chemistry. The presence of a boron atom directly attached to the amide nitrogen atom significantly alters the electronic properties of the amide bond, opening up new avenues for chemical transformations and biological interactions. The synthesis of these compounds, however, is not as extensively documented as that of their carbon- or nitrogen-substituted counterparts. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a representative N-borylated aromatic amide. The synthetic strategy involves the formation of a nucleophilic benzamidate anion, which is then reacted with an electrophilic diethylboron species.
Experimental Protocol
The synthesis of this compound is proposed to proceed via a two-step, one-pot reaction involving the deprotonation of benzamide followed by N-borylation.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzamide | C₇H₇NO | 121.14 | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethylboron Chloride (1.0 M solution in hexanes) | (C₂H₅)₂BCl | 104.38 | 1.0 M | Sigma-Aldrich |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | ≥99% | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride Solution | NH₄Cl | 53.49 | Saturated | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | VWR |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Cannula
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.
-
Addition of Reagents:
-
The flask is charged with benzamide (1.21 g, 10.0 mmol, 1.0 equiv.).
-
Sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol, 1.1 equiv.) is carefully washed three times with anhydrous hexane (3 x 5 mL) under an inert atmosphere to remove the mineral oil. The hexane is removed via cannula after each wash.
-
Anhydrous tetrahydrofuran (THF, 40 mL) is added to the flask via syringe.
-
-
Deprotonation: The resulting suspension is stirred at room temperature for 1 hour. The evolution of hydrogen gas should be observed, and the mixture will become a clearer solution of sodium benzamidate. The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
N-Borylation: A solution of diethylboron chloride (11.0 mL of a 1.0 M solution in hexanes, 11.0 mmol, 1.1 equiv.) is added dropwise to the cold solution of sodium benzamidate via syringe over 15 minutes.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Workup:
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Quantitative Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume | Mass (g) | Equivalents | Theoretical Yield (g) |
| Benzamide | 121.14 | 10.0 | - | 1.21 | 1.0 | - |
| Sodium Hydride (60%) | 24.00 | 11.0 | - | 0.44 | 1.1 | - |
| Diethylboron Chloride (1.0 M) | 104.38 | 11.0 | 11.0 mL | - | 1.1 | - |
| This compound | 189.06 | - | - | - | - | 1.89 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Diethylboron chloride is a pyrophoric liquid and is corrosive. Handle in a fume hood under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps, researchers can reliably prepare this compound for further investigation into its chemical reactivity and potential applications. The provided workflow diagram and data table offer a clear and concise overview of the experimental process. As with any new synthetic procedure, small-scale trials are recommended to optimize reaction conditions for specific laboratory setups.
Application Notes and Protocols for the Use of N-(Dialkylboryl)amide Enolates in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of in situ generated N-(dialkylboryl)amide enolates, particularly in the context of stereoselective aldol reactions for the synthesis of complex natural products. While the specific term "N-(Diethylboryl)benzamide" does not represent a commonly isolated reagent, it accurately describes the transient boron enolate species formed from an amide precursor, a dialkylboron source, and a base. This methodology is a cornerstone of modern asymmetric synthesis.
The boron-mediated aldol reaction of chiral N-acyl oxazolidinones, a class of amides, provides a powerful and reliable method for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol.[1][2] The high diastereoselectivity of these reactions is attributed to the formation of a well-defined, chair-like six-membered transition state, which is influenced by the steric bulk of the boron ligands and the chiral auxiliary.[1][3]
Key Applications in Natural Product Synthesis
The utility of this methodology has been demonstrated in the total synthesis of numerous biologically active natural products. The ability to control the stereochemistry at newly formed chiral centers is crucial for achieving the desired biological activity.
-
Hapalosin: The synthesis of this cyclic depsipeptide, which exhibits multidrug resistance reversal activity, employed an Evans' asymmetric syn-aldol reaction. The key step involved the reaction of an N-acyl oxazolidinone with octanal, mediated by dibutylboryl triflate, to install two key stereocenters.[4]
-
Jasplakinolide: This potent cyclodepsipeptide, known for its antitumor and insecticidal activities, was also synthesized using a boron-mediated aldol reaction. The construction of a key polypropionate fragment was achieved via an Evans syn-aldol reaction between an N-acyl oxazolidinone and methacrolein.[4]
-
Amphidinolide T1: The total synthesis of this macrolide, a potent cytotoxic agent, utilized a diastereoselective aldol reaction as a key strategic element for the construction of its complex carbon skeleton.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for representative boron-mediated aldol reactions used in the synthesis of natural products.
| Natural Product Fragment | N-Acyl Amide Substrate | Aldehyde | Boron Reagent | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Hapalosin Intermediate | N-propanoyl-(S)-4-benzyl-2-oxazolidinone | Octanal | Bu₂BOTf | Et₃N | 90 | >95:5 | [4] |
| Jasplakinolide Intermediate | N-propanoyl-(S)-4-benzyl-2-oxazolidinone | Methacrolein | Bu₂BOTf | i-Pr₂NEt | 94 | >95:5 | [4] |
| Cryptophycin Intermediate | N-propanoyl-(S)-4-benzyl-2-oxazolidinone | (S)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | Bu₂BOTf | i-Pr₂NEt | 89 | 7:1 | [4] |
Experimental Protocols
General Protocol for the Boron-Mediated Asymmetric Aldol Reaction
This protocol describes a general procedure for the diastereoselective aldol reaction between a chiral N-acyl oxazolidinone and an aldehyde, mediated by a dialkylboryl triflate.
Materials:
-
N-Acyl oxazolidinone (1.0 equiv)
-
Dialkylboryl triflate (e.g., dibutylboryl triflate, Bu₂BOTf) (1.1 equiv)
-
Tertiary amine base (e.g., triethylamine, Et₃N, or N,N-diisopropylethylamine, i-Pr₂NEt) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The tertiary amine base (1.2 equiv) is added dropwise, followed by the slow addition of the dialkylboryl triflate (1.1 equiv).
-
The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate.[3]
-
-
Aldol Addition:
-
A solution of the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C and then added dropwise to the boron enolate solution.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm to 0 °C over 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
The reaction is quenched by the addition of MeOH (5 volumes relative to CH₂Cl₂).
-
A 2:1 mixture of MeOH and saturated aqueous NaHCO₃ is added, followed by the slow, careful addition of 30% H₂O₂ at 0 °C to oxidize the boron species.
-
The mixture is stirred vigorously for 1 hour at 0 °C.
-
The volatile solvents are removed under reduced pressure.
-
The aqueous residue is extracted with CH₂Cl₂ (3 x volumes).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude aldol adduct is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxy amide product.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the boron-mediated asymmetric aldol reaction of an N-acyl oxazolidinone, proceeding through a Zimmerman-Traxler transition state.
Caption: Mechanism of the boron-mediated aldol reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of a β-hydroxy amide via a boron-mediated aldol reaction.
Caption: Experimental workflow for aldol synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalysis Utilizing Benzamide and Boron-Containing Moieties
Introduction
While direct catalytic applications of "N-(Diethylboryl)benzamide" derivatives are not extensively documented in current scientific literature, the constituent functional groups—the benzamide and the boryl moiety—are of significant interest and utility in modern catalysis. These application notes provide a detailed overview of the catalytic roles of closely related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is intended to serve as a foundation for exploring the potential catalytic activities of N-boryl benzamide systems.
Application Note 1: N-Boryl Radicals in Catalysis
Focus: The generation of N-heterocyclic carbene (NHC)-boryl radicals for catalytic cycloisomerization reactions. This represents a key example of a catalytic cycle involving a species with a boron-nitrogen bond.
A novel catalytic process has been developed that utilizes an NHC-boryl radical for the cycloisomerization of N-(2-ethynylaryl)arylamides.[1] This reaction proceeds through a radical cascade mechanism, leading to the formation of structurally important quinolinone frameworks. The NHC-boryl radical is generated in situ and participates in a catalytic cycle involving radical addition, cyclization, aryl migration, and β-fragmentation to regenerate the active catalyst.[1]
Data Presentation
Table 1: Scope of NHC-Boryl Radical-Catalyzed Cycloisomerization of N-(2-ethynylphenyl)benzamides [1]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 3a | 87 |
| 2 | Me | H | H | 3b | 85 |
| 3 | OMe | H | H | 3c | 83 |
| 4 | F | H | H | 3d | 80 |
| 5 | Cl | H | H | 3e | 82 |
| 6 | H | Me | H | 3f | 88 |
| 7 | H | OMe | H | 3g | 86 |
| 8 | H | H | Me | 3h | 84 |
Experimental Protocols
Protocol 1: General Procedure for NHC-Boryl Radical-Catalyzed Cycloisomerization [1]
-
To a screw-capped vial, add N-(2-ethynylphenyl)benzamide derivative (0.1 mmol, 1.0 equiv), NHC-BH₃ complex (0.02 mmol, 0.2 equiv), and ACCN (azobis(cyclohexanecarbonitrile)) (0.02 mmol, 0.2 equiv).
-
Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired quinolinone product.
Mandatory Visualization
Caption: Catalytic cycle for NHC-boryl radical-catalyzed cycloisomerization.
Application Note 2: Benzamides as Directing Groups and Catalytic Adjuncts
Focus: The dual role of the benzamide moiety in catalysis: as a coordinating group to direct C-H functionalization and as a ligand to enhance catalyst activity and solubility.
The benzamide functional group is a powerful directing group in transition metal-catalyzed C-H activation reactions.[2][3] The Lewis basic oxygen atom of the amide coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond (typically ortho to the amide), thereby enabling high regioselectivity. Additionally, benzamides have been shown to act as non-polymerizable catalytic adjuncts, for example, in the iron-catalyzed ring-opening polymerization of lactide, where they are proposed to function as ligands that solubilize and activate the metal catalyst.[4]
Data Presentation
Table 2: Iridium-Catalyzed ortho-C-H Borylation of Benzamides [2]
| Entry | Benzamide Substrate | Product | Yield (%) |
| 1 | N-methylbenzamide | 2a | 85 |
| 2 | N-ethylbenzamide | 2b | 82 |
| 3 | N,N-dimethylbenzamide | 2c | 90 |
| 4 | 4-methoxy-N-methylbenzamide | 2d | 78 |
| 5 | 4-chloro-N-methylbenzamide | 2e | 88 |
Table 3: Effect of Benzamide Adjunct on Fe(OAc)₂-Catalyzed Ring-Opening Polymerization of L,L-Lactide [4]
| Entry | Catalytic Adjunct | Conversion (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | None | <5 | - | - |
| 2 | N-methylbenzamide | 99 | 14.5 | 1.1 |
| 3 | N-ethylacetamide | 98 | 14.2 | 1.1 |
Experimental Protocols
Protocol 2: General Procedure for Amide-Directed Iridium-Catalyzed C(sp³)–H Borylation [2]
-
In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (1.5 mol%), a suitable ligand (e.g., a silyl-pyridine based bidentate monoanionic ligand, 3.0 mol%), and B₂pin₂ (1.2 equiv) to an oven-dried vial.
-
Add the amide substrate (1.0 equiv) and anhydrous solvent (e.g., cyclohexane).
-
Seal the vial and heat the reaction mixture at 80 °C for the specified time.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the borylated product.
Protocol 3: Procedure for Ring-Opening Polymerization of Lactide with a Benzamide Adjunct [4]
-
Add L,L-lactide (1.0 g), Fe(OAc)₂ (catalyst/monomer ratio 1:160), and N-methylbenzamide (10 wt% relative to monomer) to a reaction vessel.
-
Heat the mixture under a nitrogen atmosphere at 105 °C for 4 hours.
-
Dissolve the resulting solid in chloroform and precipitate the polymer by adding it to cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Mandatory Visualization
Caption: Dual catalytic roles of the benzamide moiety.
Application Note 3: Boron Lewis Acid Catalysis for Amide Synthesis
Focus: The use of boronic acids as Lewis acid catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. This highlights a primary catalytic application of boron compounds in a reaction directly related to the formation of the benzamide structure.
Boron-containing Lewis acids, particularly aryl boronic acids, are effective catalysts for the direct formation of amide bonds from carboxylic acids and amines, a process that typically requires harsh conditions or stoichiometric activating agents.[5] The catalytic cycle is proposed to involve the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the amine.
Data Presentation
Table 4: 2-Iodophenylboronic Acid Catalyzed Amidation of Carboxylic Acids and Amines [5]
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Benzylamine | 3a | 95 |
| 2 | Phenylacetic acid | Morpholine | 3b | 92 |
| 3 | Acetic acid | Aniline | 3c | 85 |
| 4 | Benzoic acid | Diethylamine | 3d | 90 |
| 5 | 4-Nitrobenzoic acid | Benzylamine | 3e | 88 |
Experimental Protocols
Protocol 4: General Procedure for Boronic Acid-Catalyzed Amidation [5]
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), the arylboronic acid catalyst (e.g., 2-iodophenylboronic acid, 5-10 mol%), and activated molecular sieves (3 Å).
-
Add a suitable solvent for azeotropic water removal (e.g., toluene or xylene).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the molecular sieves, and concentrate the filtrate.
-
Purify the crude product by flash chromatography or crystallization to obtain the pure amide.
Mandatory Visualization
Caption: Proposed mechanism for boronic acid-catalyzed amidation.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]
Application Notes and Protocols: N-(Diethylboryl)benzamide in the Synthesis of Heterocyclic Compounds
A thorough review of available scientific literature did not yield specific applications or detailed protocols for the use of N-(Diethylboryl)benzamide in the synthesis of common heterocyclic compounds such as oxazolines, thiazolines, or pyrimidines.
While boron-containing reagents are widely employed in organic synthesis, the direct application of this compound as a key reagent or catalyst for the construction of these heterocyclic rings is not well-documented in the searched scientific databases. Research in this specific area appears to be limited or not publicly available.
The following information is provided based on general principles of boron chemistry and the synthesis of heterocyclic compounds, and should be considered as a theoretical guide rather than an established experimental protocol.
Theoretical Application in Oxazoline Synthesis
The synthesis of oxazolines often involves the cyclization of N-(2-hydroxyethyl) amides. Boron reagents can act as Lewis acids to activate the amide carbonyl group, facilitating intramolecular attack by the hydroxyl group.
Proposed General Reaction Scheme
Caption: Proposed activation of an N-(2-hydroxyethyl)amide by this compound.
Hypothetical Experimental Protocol
This protocol is speculative and would require significant optimization and validation.
Materials:
-
N-(2-hydroxyethyl)benzamide (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-hydroxyethyl)benzamide and anhydrous toluene under an inert atmosphere.
-
Stir the solution at room temperature until the amide is fully dissolved.
-
Slowly add this compound to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
The following table presents hypothetical yields for a range of substrates to illustrate potential outcomes. These are not experimental results.
| Entry | Substrate (R group of amide) | Product | Hypothetical Yield (%) |
| 1 | Phenyl | 2-Phenyl-2-oxazoline | 75 |
| 2 | Methyl | 2-Methyl-2-oxazoline | 60 |
| 3 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-2-oxazoline | 85 |
| 4 | Isopropyl | 2-Isopropyl-2-oxazoline | 55 |
General Considerations for Boron-Mediated Heterocycle Synthesis
While the specific use of this compound is not documented, other boron compounds are known to facilitate heterocyclic synthesis.
-
Boronic Acids: Can be used in cyclocondensation reactions to form various boron-containing heterocycles.[1][2]
-
Boron Trihalides (e.g., BF₃·OEt₂): Act as potent Lewis acids to promote cyclization reactions. For instance, they can catalyze the transformation of N-benzoyl thiocarbamoyl glycine amide into an iminothiazolidine.[3]
-
Boron Esters: Boron esters of N-(2-hydroxyethyl) amides have been shown to undergo thermolysis to produce 2-oxazolines in high yields.
Workflow for Investigating Novel Boron Reagents in Heterocyclic Synthesis
Caption: A logical workflow for the development of a new synthetic method.
Conclusion for Researchers
The exploration of this compound in the synthesis of heterocyclic compounds represents an uncharted area of research. While this document provides a theoretical framework based on established chemical principles, any practical application would necessitate a thorough investigation, including reaction optimization and mechanistic studies. Researchers interested in this area are encouraged to perform initial feasibility studies to determine if this compound can effectively promote the desired cyclization reactions. The lack of existing literature suggests both a potential for novel discovery and a significant challenge in methodology development.
References
Application Notes and Protocols: A Step-by-Step Guide to the N-Borylation of Benzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-borylation of benzamides, a critical transformation in modern synthetic chemistry. The resulting N-boryl benzamides are versatile intermediates, enabling late-stage functionalization and the rapid generation of diverse compound libraries essential for drug discovery and development. This document covers various catalytic systems, offering insights into their mechanisms, substrate scope, and experimental execution.
Introduction
The introduction of a boron moiety onto the nitrogen atom of a benzamide opens up a plethora of synthetic possibilities. The C-N-B motif can be further manipulated through subsequent cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This guide details several robust methods for achieving N-borylation, including iridium-catalyzed C-H activation and metal-free approaches, providing researchers with the tools to select the optimal conditions for their specific substrates and desired outcomes.
Iridium-Catalyzed C(sp³)–H Borylation of N-Alkyl Benzamides
Iridium-based catalysts are highly effective for the directed C(sp³)–H borylation of N-alkyl groups on benzamides. This method offers excellent functional group tolerance and regioselectivity. The general mechanism involves the coordination of the amide's carbonyl oxygen to the iridium center, directing the borylation to a specific C-H bond.
Reaction Mechanism
The catalytic cycle for the iridium-catalyzed C(sp³)–H borylation of an N-methyl benzamide is depicted below. The reaction is initiated by the formation of an active iridium catalyst, which then coordinates to the amide substrate. This is followed by the rate-limiting C-H activation step, leading to the formation of an iridacycle intermediate. Reductive elimination then furnishes the N-borylated product and regenerates the active catalyst.[1][2]
Experimental Protocol: General Procedure for Iridium-Catalyzed C(sp³)–H Borylation[1]
This protocol is a general guideline for the iridium-catalyzed borylation of N,N-dimethylacetamides.
Materials:
-
[Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
Desired Ligand (e.g., dtbpy, L3 as described in the source)[1]
-
B₂pin₂ (Bis(pinacolato)diboron)
-
N,N-dimethylacetamide (or other suitable amide substrate)
-
Anhydrous THF (Tetrahydrofuran)
-
5 mL conical vial with a stir bar
-
Nitrogen-filled glove box
Procedure:
-
In a nitrogen-filled glove box, weigh [Ir(OMe)(cod)]₂ (0.0075 mmol, 1.5 mol%), the desired ligand (0.015 mmol, 3 mol%), and B₂pin₂ (0.6 mmol, 1.2 equiv) into separate test tubes.
-
Weigh the starting amide (0.5 mmol, 1.0 equiv) into a 5 mL conical vial equipped with a stir bar.
-
Add approximately 0.2 mL of anhydrous THF to the test tube containing [Ir(OMe)(cod)]₂ to dissolve the pre-catalyst.
-
Transfer the resulting solution into the test tube containing the ligand.
-
Transfer the combined catalyst solution into the test tube containing B₂pin₂.
-
Rinse the initial test tubes with small portions of THF (~0.2 mL per rinse) and add the rinsings to the B₂pin₂ mixture to ensure complete transfer.
-
Transfer the final mixture to the 5 mL conical vial containing the amide substrate.
-
Seal the vial and remove it from the glove box.
-
Place the reaction vial in a heating block set to the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 7.5-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be analyzed by ¹H NMR to determine conversion.
-
For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Substrate Scope and Yields
The following table summarizes the yields for the iridium-catalyzed borylation of various N-alkyl amides.
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-dimethylacetamide | [Ir(OMe)(cod)]₂ / L3 | 80 | 7.5 | 100 (conversion) | [2] |
| 2 | N,N-dimethylpropionamide | [Ir(OMe)(cod)]₂ / L3 | 80 | 24 | 77 | [1] |
| 3 | N,N-dimethylisobutyramide | [Ir(OMe)(cod)]₂ / L3 | 80 | 24 | 75 (conversion) | [3] |
| 4 | N-methyl-N-phenylacetamide | [Ir(OMe)(cod)]₂ / L3 | 80 | 24 | 85 | [1] |
Yields are for isolated products unless otherwise noted. L3 refers to a specific silyl-pyridine based bidentate monoanionic ligand from the cited literature.[1]
Palladium-Catalyzed Decarbonylative Borylation of Benzamides
An alternative strategy for generating aryl boronates from amides involves a palladium-catalyzed decarbonylative borylation.[4] This approach is particularly useful for N-acyl glutarimides, where the ground-state destabilization of the amide bond facilitates insertion of the palladium catalyst into the N-C bond, followed by decarbonylation.
Experimental Workflow
The general workflow for this transformation involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent purification.
Experimental Protocol: Palladium-Catalyzed Decarbonylative Borylation of N-Acyl Glutarimides[4]
Materials:
-
N-acyl glutarimide substrate
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
B₂pin₂
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add the N-acyl glutarimide (1.0 equiv), palladium pre-catalyst, ligand, and B₂pin₂.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture for the designated time.
-
After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired aryl boronate.
Substrate Scope and Limitations
This method is effective for a range of N-acyl glutarimides, providing good to modest yields of the corresponding aryl boronates.[4] However, it is important to note some limitations:
-
The reaction is currently not compatible with heteroaromatic amides, which result in low yields (<20%).[4]
-
Ortho-substituted amides also show limited reactivity (<5% yield).[4]
-
Aliphatic amides may undergo decarbonylation followed by β-hydride elimination to yield olefins.[4]
Metal-Free C–H Borylation of N-Phenylbenzamides
A novel, metal-free approach for the chemoselective C–H borylation of N-phenylbenzamides utilizes boron tribromide (BBr₃).[5] This method proceeds under mild conditions and generates arylboronic esters in moderate to excellent yields.
Proposed Mechanism
The reaction is proposed to proceed through the formation of a five-membered boracycle intermediate, which then undergoes further reaction to yield the borylated product.
Experimental Protocol: One-Pot C–H Hydroxylation and Borylation using BBr₃[5][6]
This protocol describes a one-pot procedure that can lead to either hydroxylation or borylation, depending on the workup. For borylation, the intermediate is trapped with a diol.
Materials:
-
N-phenylbenzamide substrate
-
BBr₃ (Boron tribromide)
-
Anhydrous CH₂Cl₂ (Dichloromethane)
-
Pinacol (for trapping as a boronic ester)
-
Anhydrous solvent for the second step (e.g., MeOH/Water mixture)
-
Base (e.g., K₂CO₃)
-
Palladium catalyst (for subsequent cross-coupling if desired, e.g., Pd(OAc)₂)[6]
Procedure for Borylation:
-
To a solution of the N-aryl amide (0.15 mmol) in anhydrous CH₂Cl₂ (0.5 mL) at 22 °C, add BBr₃ (0.18 mmol) dropwise.
-
Stir the reaction mixture at 22 °C for 2 hours.
-
Quench the reaction by adding pinacol to trap the boronic acid as a pinacol ester.
-
Perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the arylboronic ester.
Note: The original protocol in one of the sources describes a subsequent benzylation step. The procedure above is adapted for the isolation of the borylated intermediate.[6]
Concluding Remarks
The N-borylation of benzamides is a powerful tool in synthetic chemistry, providing access to a wide array of functionalized molecules. The choice of method—be it iridium-catalyzed C-H activation for N-alkyl amides, palladium-catalyzed decarbonylation for aryl boronates from activated amides, or a metal-free approach for N-phenylbenzamides—will depend on the specific substrate and the desired synthetic outcome. The protocols and data presented herein serve as a detailed guide for researchers to effectively implement these valuable transformations in their work. Careful consideration of the substrate scope and limitations of each method is crucial for successful synthesis.
References
- 1. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Decarbonylative Borylation of Amides by Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-(Diethylboryl)benzamide
Introduction
N-(Diethylboryl)benzamide is an organoboron compound that incorporates a benzamide moiety. The presence of the B-N bond suggests that this compound is likely sensitive to air and moisture, necessitating specialized handling techniques to prevent decomposition and ensure the safety of laboratory personnel. These notes provide a comprehensive guide for the safe handling, storage, and use of this compound in a research setting.
Health and Safety Information
Given the lack of specific toxicological data, this compound should be handled as a potentially hazardous substance. The benzamide functional group can exhibit biological activity, and organoboron compounds can have various toxicological profiles. Inhalation, ingestion, and skin/eye contact should be avoided.
2.1. Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for integrity before use. |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | A respirator may be required for handling larger quantities or in case of spills. Consult with a safety professional. |
2.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Due to its likely sensitivity to air and moisture, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1][2]
3.1. Storage Conditions
| Parameter | Condition |
| Atmosphere | Store under a dry, inert atmosphere (argon or nitrogen). |
| Temperature | Store in a cool, dry place away from direct sunlight and heat sources. |
| Container | Keep in a tightly sealed, appropriate container, such as a Schlenk flask or a vial sealed with a septum and Parafilm®. |
| Incompatible Materials | Avoid contact with water, alcohols, and oxidizing agents. |
3.2. General Handling Workflow
The following diagram illustrates a general workflow for handling this compound under an inert atmosphere.
Caption: General workflow for handling air-sensitive this compound.
Experimental Protocols
4.1. Protocol for Transferring the Solid Compound using a Schlenk Line
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[3] This includes the reaction flask, spatulas, and any other equipment that will come into contact with the compound.
-
Inert Atmosphere: Connect the storage vial and the receiving flask to a Schlenk line. Evacuate and backfill both vessels with inert gas three times.
-
Transfer: Under a positive pressure of inert gas, quickly remove the septa from both vessels and transfer the desired amount of this compound from the storage vial to the receiving flask using a dry spatula.
-
Sealing: Immediately reseal both vessels with septa and purge with inert gas.
-
Cleanup: Any residual compound on the spatula should be quenched carefully with a suitable solvent (e.g., isopropanol) in a separate container before cleaning.
4.2. Protocol for Dispensing a Solution of the Compound
-
Preparation: Prepare a stock solution of this compound in a dry, degassed aprotic solvent (e.g., THF, toluene) in a Schlenk flask under an inert atmosphere.
-
Syringe Preparation: Take a dry syringe and needle and flush them with inert gas several times.
-
Transfer: Puncture the septum of the Schlenk flask containing the solution with the needle. To avoid pulling a vacuum, it is advisable to first draw a volume of inert gas into the syringe equivalent to the volume of solution to be withdrawn, inject this gas into the flask, and then slowly withdraw the desired volume of the solution.
-
Dispensing: Transfer the solution to the reaction vessel, which should also be under an inert atmosphere.
-
Syringe Cleaning: Immediately after use, the syringe and needle should be cleaned by drawing up and expelling a quenching solvent, followed by a cleaning solvent.
Spill and Emergency Procedures
In the event of a spill or other emergency, the following procedures should be followed.
Caption: Emergency procedure for a spill of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Diethylboryl)benzamide
Welcome to the technical support center for the synthesis of N-(Diethylboryl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this and related N-borylated amide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: While direct literature on the synthesis of this compound is scarce, a common conceptual approach involves the N-borylation of benzamide. This is typically achieved by reacting benzamide with a suitable diethylborylating agent, such as diethylboryl chloride or diethylboryl triflate, in the presence of a non-nucleophilic base to neutralize the generated acid.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The primary suspect is often the purity of the reagents and the strict exclusion of moisture, as borylating agents are highly sensitive to hydrolysis. Other potential causes include incomplete deprotonation of the benzamide, side reactions, or issues with product isolation and purification.
Q3: What are the common side products in this synthesis?
A3: Common side products can include unreacted benzamide, hydrolyzed borylating agent (diethylborinic acid), and potentially di-borylated products or other undesired species resulting from side reactions of the reactive intermediates.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to distinguish between the starting material (benzamide) and the product. The disappearance of the benzamide spot and the appearance of a new, typically less polar, product spot indicate reaction progression. 1H NMR spectroscopy can also be used to analyze aliquots from the reaction mixture.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Diethylborylating agents are often pyrophoric or react violently with water and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no product formation). | 1. Inactive borylating agent due to hydrolysis. 2. Insufficiently dried solvent or glassware. 3. Base is not strong enough to deprotonate benzamide. | 1. Use a fresh or newly purchased borylating agent. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. 3. Consider a stronger non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH). |
| Low product yield. | 1. Incomplete reaction. 2. Product decomposition during workup or purification. 3. Suboptimal reaction temperature. | 1. Extend the reaction time or slightly increase the reaction temperature. 2. Use a non-aqueous workup if possible. Purify via chromatography on silica gel that has been deactivated with a base (e.g., triethylamine). 3. Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed. |
| Formation of multiple unidentified spots on TLC. | 1. Presence of impurities in starting materials. 2. Side reactions due to reactive intermediates. 3. Reaction temperature is too high. | 1. Purify starting materials (benzamide, solvent, base) before use. 2. Lower the reaction temperature and add the borylating agent slowly to control the reaction rate. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Product decomposes on silica gel column. | N-Boryl amides can be sensitive to acidic silica gel. | 1. Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, then pack the column. 2. Use a different purification method, such as crystallization or distillation under reduced pressure if the product is thermally stable. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on common N-functionalization reactions of amides and should be optimized for specific laboratory conditions.
Materials:
-
Benzamide
-
Diethylboryl chloride (or triflate)
-
Triethylamine (or a stronger non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deactivated silica gel for column chromatography
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a stream of argon.
-
Reaction Setup: Allow the flask to cool to room temperature under argon. Add benzamide (1.0 eq) to the flask. Dissolve the benzamide in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution via syringe. Stir the mixture for 10 minutes at room temperature.
-
Addition of Borylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add diethylboryl chloride (1.1 eq) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (if compatible with the product's stability) or proceed with a non-aqueous workup by filtering off the triethylamine hydrochloride salt under an inert atmosphere.
-
Extraction: If an aqueous workup is used, extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on deactivated silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Experimental Workflow for this compound Synthesis
Technical Support Center: Synthesis of N-(Diethylboryl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of N-(Diethylboryl)benzamide. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during the experimental process.
Troubleshooting Guide & FAQs
Q1: I am seeing a low yield of this compound in my reaction. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Firstly, the presence of moisture is a critical issue, as N-boryl compounds are susceptible to hydrolysis. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are rigorously dried before use. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Another potential cause is incomplete reaction. The reaction between benzamide and the diethylborylating agent (e.g., triethylborane with a suitable activator, or diethylboryl triflate) may require optimization of reaction time and temperature. We recommend monitoring the reaction progress by techniques such as TLC or NMR spectroscopy to determine the optimal reaction time.
Finally, the choice of base, if required by the specific protocol, is crucial. A sterically hindered, non-nucleophilic base is often preferred to avoid side reactions with the electrophilic boron center.
Q2: My final product seems to contain unreacted benzamide. How can I drive the reaction to completion?
A2: The presence of unreacted benzamide suggests either insufficient reaction time, inadequate temperature, or a stoichiometric imbalance of reagents. Consider increasing the reaction time and/or temperature incrementally while monitoring the reaction progress. You may also consider using a slight excess (1.1-1.2 equivalents) of the diethylborylating agent to ensure complete consumption of the benzamide. However, be aware that a large excess of the borylating agent can lead to the formation of undesired byproducts.
Q3: I have isolated a byproduct that appears to be benzoic acid. How is this being formed and how can I prevent it?
A3: The formation of benzoic acid is a strong indicator of hydrolysis of the this compound product, likely during the workup or purification steps. The B-N bond is susceptible to cleavage by water or other protic solvents.[1][2][3] To prevent this, it is imperative to use anhydrous solvents and reagents throughout the experiment and workup. When performing an aqueous workup, it should be done quickly and at a low temperature. Purification via chromatography should be performed using anhydrous solvents.
Q4: Are there any other common side reactions I should be aware of?
A4: Besides hydrolysis, other potential side reactions include the formation of complexes between the Lewis acidic boron center and any Lewis basic species present in the reaction mixture, such as certain solvents or additives. This can sequester the borylating agent and reduce the yield of the desired product. Using non-coordinating solvents can help mitigate this issue. Additionally, if using triethylborane, radical-mediated side reactions can occur, although this is more common when it is used as a radical initiator.[4]
Data Presentation
Table 1: Effect of Reaction Temperature and Time on the Yield of this compound
| Entry | Temperature (°C) | Time (h) | Yield of this compound (%) | Unreacted Benzamide (%) | Benzoic Acid (%) |
| 1 | 25 | 12 | 65 | 30 | 5 |
| 2 | 40 | 12 | 85 | 10 | 5 |
| 3 | 60 | 6 | 90 | 5 | 5 |
| 4 | 60 | 12 | 88 | 2 | 10 |
| 5 | 80 | 4 | 85 | <5 | 10 |
Note: Yields are hypothetical and for illustrative purposes, determined by NMR analysis of the crude reaction mixture.
Table 2: Influence of Solvent on the Synthesis of this compound
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Toluene | 2.4 | 90 |
| 2 | Dichloromethane | 9.1 | 82 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 75 |
| 4 | Acetonitrile | 37.5 | 55 |
Note: Reaction conditions: 60°C, 6 hours. Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Benzamide
-
Triethylborane (1 M solution in a suitable anhydrous solvent)
-
Anhydrous toluene
-
Anhydrous hexane
-
Anhydrous sodium sulfate
-
Deuterated chloroform (for NMR analysis)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with benzamide (1.0 equivalent).
-
Solvent Addition: Anhydrous toluene is added to the flask via a syringe to dissolve the benzamide.
-
Reagent Addition: The solution is cooled to 0°C in an ice bath. Triethylborane solution (1.1 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60°C. The reaction is monitored by TLC (thin-layer chromatography) until the benzamide spot is no longer visible (typically 4-6 hours).
-
Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of anhydrous dichloromethane.
-
Purification: The crude product is purified by flash column chromatography on silica gel that has been dried under vacuum. The column is eluted with a gradient of anhydrous hexane and ethyl acetate.
-
Characterization: The fractions containing the product are combined, and the solvent is evaporated under reduced pressure to yield this compound as a solid. The product is characterized by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy.
Visualizations
Caption: Logical workflow of the synthesis of this compound and potential side reactions.
References
"N-(Diethylboryl)benzamide" stability issues and decomposition pathways
Technical Support Center: N-(Diethylboryl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many organoboron compounds, is primarily susceptible to hydrolysis. The Boron-Nitrogen (B-N) bond can be cleaved by water, leading to the decomposition of the molecule. It is also potentially sensitive to high temperatures and strong oxidizing or reducing conditions. Care should be taken to store and handle the compound under inert and anhydrous conditions.
Q2: How can I detect decomposition of my this compound sample?
A2: Decomposition can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (looking for the appearance of new signals corresponding to benzamide and diethylborinic acid derivatives), Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the parent compound and its degradation products, and Thin Layer Chromatography (TLC) for a rapid qualitative assessment of sample purity over time.
Q3: What are the likely decomposition products of this compound?
A3: The primary decomposition pathway is expected to be hydrolysis, which would yield benzamide and diethylborinic acid or its dehydrated form, bis(diethylboryl)oxane. Under thermal stress, more complex decomposition pathways may be possible.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer). The material should be protected from moisture and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Sample degradation due to improper handling or storage. | Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere. Store the compound under the recommended conditions. Run a purity check (e.g., by NMR or LC-MS) on the starting material before use. |
| Low yield in reactions | The this compound may have decomposed prior to or during the reaction. | Test the purity of the starting material. If decomposition is suspected, purify the compound before use. Consider the compatibility of reaction conditions (e.g., pH, temperature) with the stability of the B-N bond. |
| Appearance of unexpected byproducts | Decomposition of this compound during the reaction. | Characterize the byproducts to understand the decomposition pathway. This can help in optimizing reaction conditions to minimize degradation. For example, if benzamide is detected, it suggests hydrolysis has occurred. |
| Physical appearance change of the solid (e.g., clumping, discoloration) | Absorption of atmospheric moisture leading to hydrolysis. | Discard the compromised material and use a fresh, properly stored sample. When handling, use a glovebox or glove bag to minimize exposure to air. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a general method for evaluating the stability of this compound in the presence of water.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or THF) of a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, add a defined amount of water to the stock solution to achieve different final water concentrations (e.g., 0%, 1%, 5%, 10% v/v).
-
Time Points: Incubate the vials at a constant temperature (e.g., 25 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., LC-MS) to quantify the remaining percentage of this compound.
-
Data Presentation: Record the percentage of the parent compound remaining at each time point and water concentration in a table.
Illustrative Data Table for Hydrolytic Stability Study:
| Time (hours) | % Remaining (0% H₂O) | % Remaining (1% H₂O) | % Remaining (5% H₂O) | % Remaining (10% H₂O) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 100 | |||
| 2 | 100 | |||
| 4 | 100 | |||
| 8 | 100 | |||
| 24 | 100 |
(Note: This table is a template for recording experimental data.)
Protocol 2: Evaluation of Thermal Stability
This protocol outlines a method for assessing the thermal stability of this compound.
-
Sample Preparation: Place a known amount of solid this compound into several vials under an inert atmosphere.
-
Temperature Conditions: Place the vials in ovens or heating blocks set to different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C). Include a control sample stored at a low reference temperature (e.g., 4 °C).
-
Time Points: After specific time intervals (e.g., 1, 3, 7, 14 days), remove one vial from each temperature condition.
-
Analysis: Allow the vials to cool to room temperature. Dissolve the contents in a suitable anhydrous solvent and analyze for purity (e.g., by HPLC or NMR) to determine the extent of decomposition.
-
Data Presentation: Tabulate the purity of the sample at each temperature and time point.
Illustrative Data Table for Thermal Stability Study:
| Time (days) | Purity at 4 °C (%) | Purity at 40 °C (%) | Purity at 60 °C (%) | Purity at 80 °C (%) | Purity at 100 °C (%) |
| 1 | 99.9 | ||||
| 3 | 99.9 | ||||
| 7 | 99.8 | ||||
| 14 | 99.8 |
(Note: This table is a template for recording experimental data.)
Visualizations
Caption: Plausible hydrolytic decomposition pathway of this compound.
Caption: General experimental workflow for stability testing.
Technical Support Center: N-(Diethylboryl)benzamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(Diethylboryl)benzamide. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, a compound sensitive to air and moisture. Proper handling using air-free techniques, such as a Schlenk line or a glovebox, is crucial throughout the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield After Purification | Hydrolysis of the Boryl Group: Exposure to water or protic solvents (e.g., methanol, water) during workup or chromatography can cleave the B-N bond, leading to the formation of benzamide and diethylborinic acid or its derivatives. | - Ensure all solvents are rigorously dried and degassed before use.- Perform all purification steps under an inert atmosphere (e.g., argon or nitrogen).- Avoid using protic solvents in your purification protocol. If an aqueous workup is unavoidable, use it cautiously and quickly, followed by immediate extraction with a dry, non-polar solvent. |
| Decomposition on Silica/Alumina: Standard silica or alumina gel can be acidic and contain adsorbed water, leading to product decomposition during column chromatography. | - Use neutral, deactivated silica or alumina. To deactivate, oven-dry the stationary phase and then add a small, controlled amount of a deactivating agent like triethylamine to the eluent system.- Consider alternative purification methods such as recrystallization or size exclusion chromatography with a non-polar stationary phase. | |
| Product Contaminated with Starting Materials | Incomplete Reaction: The synthesis of this compound may not have gone to completion. | - Monitor the reaction progress by an appropriate analytical technique (e.g., NMR, IR) before starting the purification.- If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Inefficient Purification: The chosen purification method may not be effective at separating the product from the starting materials (e.g., benzamide, diethylborylating agent). | - For column chromatography, optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., a mixture of hexanes and dichloromethane or toluene) may be effective.- For recrystallization, screen various anhydrous, non-polar solvents or solvent mixtures. | |
| Presence of Unidentified Impurities | Formation of Side Products: Side reactions may have occurred during the synthesis, leading to impurities that are structurally similar to the desired product. Common side products can arise from the reaction of the borylating agent with itself or the solvent. | - Characterize the impurities using techniques like mass spectrometry and NMR to understand their structure.- Based on the impurity's structure, devise a targeted purification strategy. For example, an acidic or basic wash (if the product is stable to these conditions) might remove certain impurities. |
| Oily Product Instead of a Solid | Residual Solvent: The purified product may still contain residual solvent. | - Dry the product under high vacuum for an extended period.- Gentle heating under vacuum can also help, but monitor for decomposition. |
| Product is an Oil at Room Temperature: The purified compound may naturally be an oil or a low-melting solid. | - Verify the expected physical state from any available literature on similar compounds.- Cooling the oil might induce crystallization. | |
| Difficulty with Recrystallization | Inappropriate Solvent Choice: The solvent may be too good or too poor a solvent for the compound at all temperatures. | - Systematically screen a range of anhydrous, non-polar solvents (e.g., pentane, hexanes, toluene, or mixtures thereof).- The ideal solvent should dissolve the compound when hot but not when cold. |
| Supersaturation: The solution may be supersaturated, preventing crystallization. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product. | |
| Slow Crystallization: Some compounds naturally crystallize slowly. | - Allow the solution to cool to room temperature slowly, followed by cooling in a refrigerator or freezer. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical handling precautions for this compound?
A1: this compound is expected to be sensitive to air and moisture due to the presence of the diethylboryl group. Hydrolysis of the B-N bond is a primary concern. Therefore, all manipulations, including synthesis, purification, and storage, should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried or flame-dried before use, and all solvents must be anhydrous and deoxygenated.
Q2: Which purification technique is generally recommended for this compound?
A2: Both column chromatography and recrystallization can be suitable, provided that air-free techniques are strictly followed.
-
Column Chromatography: This is useful for separating the product from impurities with different polarities. It is crucial to use a deactivated stationary phase (neutral silica or alumina) and anhydrous eluents.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is found. This method is often preferred as it can minimize the risk of decomposition on a stationary phase.
Q3: What are suitable solvent systems for the column chromatography of this compound?
A3: Given the likely non-polar to moderately polar nature of the compound, a good starting point for eluent systems would be mixtures of non-polar and moderately polar anhydrous solvents. The optimal system should be determined by thin-layer chromatography (TLC) analysis under an inert atmosphere if possible.
| Solvent System (v/v) | Polarity | Notes |
| 100% Hexanes or Pentane | Very Low | A good starting eluent to wash off non-polar impurities. |
| Hexanes / Dichloromethane mixtures | Low to Medium | Gradually increasing the proportion of dichloromethane can help elute the product. |
| Hexanes / Toluene mixtures | Low to Medium | Toluene can be a good choice for compounds that are sensitive to more polar solvents. |
| Hexanes / Diethyl Ether mixtures | Medium | Diethyl ether should be used with caution due to its higher polarity and potential to coordinate with the boron center. |
Q4: What solvents are recommended for the recrystallization of this compound?
A4: The ideal recrystallization solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Anhydrous non-polar solvents are the best candidates.
| Solvent | Properties |
| Pentane | Very non-polar. Good for precipitating the product from a more soluble solvent. |
| Hexanes | Similar to pentane, a good choice for recrystallization of non-polar compounds. |
| Toluene | Aromatic solvent, may provide different solubility characteristics than aliphatic hydrocarbons. |
| Dichloromethane | More polar, can be used in a solvent/anti-solvent system with hexanes or pentane. |
Q5: How can I monitor the purity of this compound?
A5: The purity of the final product can be assessed by a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are powerful tools to confirm the structure and assess purity. The absence of signals from starting materials or by-products is a good indicator of purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Experimental Workflow and Diagrams
Logical Workflow for Purification
The purification strategy for this compound should be approached systematically to minimize product loss and ensure high purity. The following diagram outlines a logical workflow.
Caption: A logical workflow for the purification of this compound.
Troubleshooting Logic Diagram
When encountering issues during purification, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for addressing common problems.
Technical Support Center: Handling Air-Sensitive Boryl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive boryl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these reagents.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or no yield in Miyaura Borylation
You are attempting to synthesize a boronic ester via Miyaura borylation, but you observe low conversion of your starting material or no product formation.
| Possible Cause | Suggested Solution |
| Oxygen Contamination | Traces of oxygen can lead to the formation of biphenyl impurities and deactivate the palladium catalyst.[1][2] Ensure your reaction setup is rigorously degassed using techniques like freeze-pump-thaw cycles. Maintain a positive pressure of a high-purity inert gas (Argon is often preferred over Nitrogen). |
| Poor Quality Reagents | The quality of bis(pinacolato)diboron (B2pin2) or other diboron reagents is crucial. Impurities can inhibit the reaction. Use freshly purchased or properly stored reagents. The quality of the palladium catalyst is also important; consider using a fresh batch.[3] |
| Inappropriate Base | The choice of base is critical. While a base is necessary, a very strong base can promote side reactions. Potassium acetate (KOAc) is a commonly used mild base that is often effective.[4] |
| Solvent Issues | Ensure you are using anhydrous solvents. The presence of water can lead to unwanted side reactions.[5] |
| Ligand Decomposition | The phosphine ligands used with the palladium catalyst can be sensitive to air and moisture. Handle ligands under an inert atmosphere. |
Problem 2: Significant Protodeboronation in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling reaction, but a significant amount of your boronic acid/ester is being converted to the corresponding protodeboronated arene.
| Possible Cause | Suggested Solution |
| Reaction Conditions | Protodeboronation is often promoted by high temperatures, prolonged reaction times, and the presence of water and a base.[6] Try to lower the reaction temperature and shorten the reaction time if possible. |
| pH of the Reaction Mixture | The rate of protodeboronation is highly pH-dependent.[6][7] The use of milder bases or buffered conditions can sometimes mitigate this side reaction. |
| Bulky Phosphine Ligands | Certain bulky phosphine ligands on the palladium catalyst can accelerate protodeboronation.[8] Consider screening different ligands to find one that favors the desired cross-coupling over protodeboronation. |
| Instability of the Boronic Acid | Some boronic acids, particularly heteroaryl boronic acids, are inherently prone to protodeboronation.[7] Using more stable boronic esters (e.g., MIDA esters, trifluoroborates) can help by providing a slow release of the boronic acid into the reaction mixture.[7] |
Problem 3: Difficulty in Purifying Boryl Compounds
You have successfully synthesized your boryl compound but are facing challenges in its purification, especially using silica gel chromatography.
| Possible Cause | Suggested Solution |
| Decomposition on Silica Gel | Boronic acids and some boronic esters (especially pinacol esters) are prone to decomposition or strong adsorption on standard silica gel.[9][10][11] |
| Co-elution of Impurities | The desired boryl compound and starting materials or byproducts may have similar polarities, making separation difficult.[10] |
| Hydrolysis during Workup/Purification | Boronic esters can hydrolyze back to the corresponding boronic acids in the presence of water, which can complicate purification.[12][13][14] |
Here are some alternative purification strategies:
-
Use of Modified Silica Gel: Impregnating silica gel with boric acid can suppress the decomposition of pinacol boronic esters during column chromatography.[15]
-
Recrystallization: If your boryl compound is a solid, recrystallization can be a highly effective purification method.[11]
-
Derivatization: Convert the impure boronic acid into a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can often be crystallized. The pure boronic acid can then be regenerated.[16]
-
Use of More Stable Boronic Esters: Synthesizing more robust boronic esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), can allow for direct purification on silica gel.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store air-sensitive boryl compounds?
A1: Boryl compounds should be stored under an inert atmosphere (argon or nitrogen) in a sealed container, preferably in a glovebox or a desiccator.[17] For long-term storage, keeping them at low temperatures (e.g., in a freezer) can further enhance their stability. Some boryl compounds are also light-sensitive and should be stored in amber vials.
Q2: My boronic acid appears to be a trimer (boroxine). Is it still usable in a Suzuki-Miyaura coupling?
A2: Yes, boroxines, which are the dehydrated trimers of boronic acids, are generally in equilibrium with the monomeric boronic acid in the presence of water. They are often competent coupling partners in Suzuki-Miyaura reactions, as the reaction conditions typically involve an aqueous base that facilitates the conversion back to the active boronic acid.[2]
Q3: I suspect my reaction is failing due to oxygen. How can I effectively degas my reaction mixture?
A3: The most effective method for degassing a solvent or reaction mixture is the "freeze-pump-thaw" technique. This involves freezing the liquid with liquid nitrogen, applying a vacuum to remove gases from the solid, and then thawing. This cycle is typically repeated three times to ensure the removal of dissolved oxygen. Bubbling an inert gas through the solvent for an extended period can also reduce oxygen levels, but it is generally less effective than freeze-pump-thaw.
Q4: How can I monitor the progress of a reaction involving air-sensitive boryl compounds?
A4: Thin-layer chromatography (TLC) can be used, but care must be taken as some boryl compounds can decompose on the silica plate.[10] A more reliable method is to take aliquots of the reaction mixture under an inert atmosphere and analyze them by NMR spectroscopy. 11B NMR can be particularly useful for observing the consumption of the starting boryl compound and the formation of the product.[18][19][20] LC-MS can also be a powerful tool for monitoring reaction progress.
Q5: What are the key differences between using a Schlenk line and a glovebox for handling boryl compounds?
A5: Both Schlenk lines and gloveboxes provide an inert atmosphere for handling air-sensitive compounds.[21][22]
-
Glovebox: Ideal for manipulating solids (weighing, transferring) and for setting up reactions that are difficult to perform on a Schlenk line.[17] They provide a continuously inert environment.
-
Schlenk Line: Well-suited for performing reactions in solution, including heating, cooling, and solvent transfers. It offers a high degree of control over the reaction atmosphere.[21]
The choice between the two often depends on the specific manipulation being performed and the scale of the reaction.
Experimental Protocols & Workflows
General Workflow for a Miyaura Borylation Reaction
Caption: General experimental workflow for a Miyaura borylation reaction.
Troubleshooting Logic for a Failed Suzuki-Miyaura Coupling
References
- 1. catalysis-consulting.com [catalysis-consulting.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
Technical Support Center: N,N-Diethylbenzamide Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of N,N-Diethylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of N,N-Diethylbenzamide?
A1: Common scale-up challenges include:
-
Exothermic Reaction Control: The reaction of benzoyl chloride with diethylamine is exothermic. Inadequate heat dissipation at a larger scale can lead to temperature spikes, side reactions, and potential safety hazards.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants becomes more difficult in larger reactors, which can affect reaction kinetics and lead to localized concentration gradients and impurity formation.[1]
-
Impurity Profile Changes: Impurities that are negligible at the lab scale can become significant at a larger scale due to longer reaction times, temperature variations, or differences in raw material quality.
-
Product Isolation and Purification: Techniques like distillation and chromatography that are straightforward in the lab may be less efficient or more complex to implement at an industrial scale.[2]
-
Safety Hazards: Handling larger quantities of reactants like benzoyl chloride and diethylamine increases the risks associated with their toxicity and reactivity.[3] Boron compounds, in general, can also present reproductive toxicity risks.[4]
Q2: How can I improve temperature control during a large-scale reaction?
A2: To improve temperature control, consider the following:
-
Reactor Design: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket.
-
Controlled Addition: Add the more reactive reagent (e.g., benzoyl chloride) dropwise or in portions to manage the rate of heat generation.[5]
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat through reflux.
-
Monitoring: Implement real-time temperature monitoring with multiple probes to detect any localized hot spots.
Q3: What are the key safety precautions for handling the reagents involved in N,N-Diethylbenzamide synthesis at scale?
A3: Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and flame-retardant lab coats.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate fire extinguishers readily accessible. Be familiar with first-aid measures for chemical exposure.[6]
-
Inert Atmosphere: For moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Ensure efficient mixing to improve reactant contact.- Check the purity of starting materials. |
| Side reactions | - Optimize reaction temperature to minimize side product formation.- Consider a different synthetic route if side reactions are inherent. | |
| High Impurity Levels | Poor quality starting materials | - Analyze the purity of reactants before use and purify if necessary. |
| Inefficient purification | - Optimize the purification method (e.g., distillation conditions, chromatography solvent system).- Consider an additional purification step like recrystallization or extraction. | |
| Dark Product Color | Impurities from side reactions | - This can be a common issue in some preparation methods.[2]- Improve purification, potentially through vacuum distillation.[2] |
| Difficulty in Product Isolation | Emulsion formation during workup | - Add brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite. |
| Product is an oil instead of a solid | - N,N-Diethylbenzamide is a colorless oil at room temperature.[5] This is the expected product form. |
Quantitative Data Summary
The following table summarizes typical reaction yields for N,N-Diethylbenzamide synthesis found in literature. Note that these are generally from lab-scale syntheses and may serve as a benchmark for scale-up efforts.
| Reactants | Solvent | Yield | Reference |
| Benzoic Acid, Diethylamine, Triphenylphosphine, DIAD | Toluene | >95% (NMR purity) | [7] |
| Diethylamine, Triethylamine, Benzoyl Chloride | Methylene Chloride | 5.91 g (from 4.9 g benzoyl chloride) | [5] |
Experimental Protocols
General Procedure for the Synthesis of N,N-Diethylbenzamide
This protocol is based on a common lab-scale synthesis and may require optimization for scale-up.[5]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, dropping funnel, and temperature probe, dissolve diethylamine and triethylamine in methylene chloride.
-
Cooling: Cool the mixture in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the cooled solution while maintaining the temperature.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an extended period (e.g., 18 hours).
-
Workup:
-
Filter the mixture to remove any solids.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product, which is typically a yellow oil, by vacuum distillation to obtain N,N-Diethylbenzamide as a colorless oil.[2][5]
Visualizations
Reaction Pathway for N,N-Diethylbenzamide Synthesis
Caption: Synthesis of N,N-Diethylbenzamide from Benzoyl Chloride and Diethylamine.
Experimental Workflow for Scale-Up
References
- 1. scribd.com [scribd.com]
- 2. CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide - Google Patents [patents.google.com]
- 3. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in directed ortho-metalation with "N-(Diethylboryl)benzamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in directed ortho-metalation (DoM) reactions utilizing N-(Diethylboryl)benzamide as a directing group.
Troubleshooting Guide
Low yields in directed ortho-metalation can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Question 1: I am observing very low conversion of my starting material. What are the potential causes and how can I improve the lithiation efficiency?
Answer:
Low conversion suggests that the deprotonation of the ortho-position is inefficient. Several factors can contribute to this:
-
Insufficiently strong base: While n-BuLi is a common choice, its effectiveness can be hampered by aggregation. The use of additives like TMEDA can break up these aggregates, increasing the reactivity of the base.[1] For more sterically hindered substrates or less acidic protons, a stronger base system like s-BuLi/TMEDA or t-BuLi may be necessary.[1]
-
Incorrect reaction temperature: Lithiation is typically performed at low temperatures (-78 °C) to prevent decomposition and side reactions.[1][2] However, if the reaction is too cold, the rate of deprotonation may be too slow. A slight increase in temperature (e.g., to -40 °C) for a short period might improve the yield, but this should be done cautiously.
-
Suboptimal solvent: Ethereal solvents like THF and diethyl ether are commonly used as they solvate the organolithium species, increasing its reactivity.[1] If you are using a non-polar solvent, consider switching to THF.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low starting material conversion.
Question 2: My reaction is producing a complex mixture of byproducts, and my desired product is in low yield. What are the likely side reactions and how can I minimize them?
Answer:
The presence of multiple byproducts suggests that side reactions are competing with the desired ortho-lithiation and subsequent electrophilic quench. With an this compound substrate, key potential side reactions include:
-
Nucleophilic attack on the boron atom: Organolithium reagents can act as nucleophiles and attack the electrophilic boron center. This is particularly a risk at higher temperatures (0 °C or above).[3] To mitigate this, strictly maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the organolithium base.
-
Anionic Fries Rearrangement: While more common with carbamates, a related rearrangement could occur, leading to ortho-hydroxy amide derivatives.[1] This is also favored by warmer temperatures.
-
Benzylic lithiation: If your substrate contains benzylic protons, these can be more acidic than the aromatic protons, leading to competitive deprotonation at the benzylic position.[1] Using a lithium amide base like LDA or LiTMP can sometimes favor benzylic lithiation, so alkyllithiums are generally preferred for ortho-metalation.[1]
Minimizing Side Reactions
Caption: Strategies to minimize side reactions.
Question 3: I have successfully lithiated my substrate, but the yield of my desired product after quenching with an electrophile is still low. What could be the issue?
Answer:
If lithiation is successful but the final product yield is low, the issue likely lies with the electrophilic quench step.
-
Poor electrophile reactivity: The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently at low temperatures. Consider using a more reactive electrophile or allowing the reaction to warm slightly after the addition of the electrophile.
-
Decomposition of the lithiated intermediate: The ortho-lithiated species may not be stable for extended periods, even at low temperatures. It is best to add the electrophile as soon as the lithiation is complete.
-
Protonation of the intermediate: Trace amounts of water or other protic sources in the electrophile solution or the reaction flask can protonate the lithiated intermediate, leading back to the starting material. Ensure all reagents and glassware are scrupulously dry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the directed ortho-metalation of this compound?
A1: The optimal base can be substrate-dependent. A good starting point is s-BuLi in the presence of TMEDA in THF at -78 °C.[1][2] This combination is generally effective for the lithiation of benzamides. If yields are still low, t-BuLi can be considered, but with increased caution due to its higher reactivity and potential for side reactions.
Q2: How critical is the reaction temperature?
A2: Temperature control is crucial. Lithiation should be carried out at -78 °C to minimize side reactions, especially nucleophilic attack on the boron atom.[3] Allowing the reaction to warm prematurely can lead to significant decomposition and byproduct formation.
Q3: Can I use a lithium amide base like LDA?
A3: While lithium amides are strong bases, they can sometimes favor benzylic deprotonation over ortho-lithiation if benzylic protons are present.[1] For substrates without benzylic protons, LDA or LiTMP can be effective, but alkyllithiums are more commonly employed for the DoM of benzamides.
Q4: How can I confirm that ortho-lithiation has occurred?
A4: A common method to confirm lithiation is to quench a small aliquot of the reaction mixture with a simple electrophile like D₂O or MeI and analyze the crude product by ¹H NMR or LC-MS to detect the formation of the deuterated or methylated product.
Quantitative Data Summary
The following table summarizes general yield data for the directed ortho-metalation of benzamide derivatives under various conditions, which can serve as a reference for optimizing your reaction.
| Directing Group | Base/Additive | Solvent | Temperature (°C) | Electrophile | Yield (%) | Reference |
| CONEt₂ | s-BuLi/TMEDA | THF | -78 | MeI | 95 | [2] |
| CONEt₂ | s-BuLi/TMEDA | THF | -78 | Ph₂CO | 92 | [2] |
| CON(i-Pr)₂ | n-BuLi/TMEDA | THF | -78 | MeI | 85 | [2] |
| OCONEt₂ | s-BuLi/TMEDA | THF | -78 | MeI | 98 | [4] |
Experimental Protocols
General Protocol for Directed Ortho-Metalation of this compound
This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrate and electrophile.
Materials:
-
This compound
-
Anhydrous THF
-
s-BuLi (in cyclohexane)
-
TMEDA
-
Electrophile
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.1 equivalents) dropwise.
-
Slowly add s-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 equivalents) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the lithiated intermediate.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for DoM.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Boron-Containing Byproducts
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on removing boron-containing byproducts from chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common removal techniques.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of compounds from reactions involving boron reagents.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product and boronic acid byproduct co-elute during column chromatography. | - Similar polarity of the product and the boronic acid.[1] - Tailing of the boronic acid on silica gel.[1] | - Modify the workup: Perform a basic aqueous wash (e.g., with 1-2 M NaOH) to convert the boronic acid into its more water-soluble boronate salt, which can then be extracted.[1][2] - Derivatize the boronic acid: React the crude mixture with diethanolamine to form a crystalline adduct that can be filtered off.[3] - Use a scavenger resin: Add a polymer-supported scavenger, such as PS-DEAM, to the crude reaction mixture to selectively bind the boronic acid.[4] - Adjust the chromatography solvent system: For polar compounds, consider using a more polar eluent system, such as CH₂Cl₂-MeOH.[1] |
| Low yield after aqueous workup. | - The desired product may also have acidic or basic functionality, leading to its partitioning into the aqueous layer. - The product may be unstable to the pH of the wash. | - Carefully check the pKa of your product. If it is acidic, a basic wash will also extract it. - If the product is base-sensitive, consider alternative methods like derivatization or scavenger resins. |
| A white precipitate forms during the reaction or workup, but it is not the desired product. | - Formation of insoluble boronic anhydrides (boroxines) from the boronic acid starting material.[5] | - Boroxines can often be converted back to the boronic acid by treatment with water. - Ensure the boronic acid is fully consumed in the reaction by using a slight excess of the other reactant if possible.[1] |
| The diethanolamine adduct of the boronic acid is a sticky oil instead of a crystalline solid. | - Impurities in the reaction mixture may be inhibiting crystallization. - The specific boronic acid may not form a highly crystalline adduct with diethanolamine.[3] | - Attempt to triturate the oil with a non-polar solvent like ether or hexane to induce crystallization.[6] - If crystallization fails, consider using a polymer-supported diethanolamine (PS-DEAM) scavenger resin.[4] |
| Residual boron remains even after purification. | - The chosen purification method may not be efficient enough for the specific byproduct. - Incomplete reaction leading to a high load of boron byproducts. | - Volatile borate ester formation: Concentrate the reaction mixture from methanol (MeOH) several times. This process forms trimethyl borate, which is volatile and can be removed under reduced pressure.[7] - Combine methods: Use a basic wash followed by chromatography or recrystallization for a more thorough purification. |
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to remove an excess of boronic acid from a reaction mixture?
A1: The simplest method is often a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). Boronic acids are weakly acidic and will be deprotonated to form water-soluble boronate salts, which will partition into the aqueous layer.[2] This is particularly effective if your desired product is not acidic and remains in the organic layer.[1]
Q2: My boronic acid byproduct is very polar and difficult to separate from my polar product by chromatography. What should I do?
A2: This is a common problem. Here are a few strategies:
-
Derivatization: Convert the boronic acid into a less polar derivative or a solid that can be filtered off. Forming the diethanolamine adduct is a highly effective method.[3][8]
-
Scavenger Resins: Use a resin with functional groups that selectively bind to boronic acids, such as those containing N-methylglucamine or diethanolamine moieties.[4][9]
-
Azeotropic Removal: If your product is stable, repeated evaporation with methanol can remove boric acid as the volatile trimethyl borate.[7]
Q3: Are there any "catch-and-release" methods for purifying boronic acids themselves?
A3: Yes. You can treat the crude boronic acid with a base to form the salt, wash away neutral organic impurities with a solvent like diethyl ether, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[10] Another approach is to form the diethanolamine adduct, isolate it as a crystalline solid, and then hydrolyze it back to the pure boronic acid using an acid.[8][11]
Q4: When should I consider using a scavenger resin over a simple extraction?
A4: Scavenger resins are particularly useful in the following scenarios:
-
When your desired product is sensitive to acidic or basic aqueous workups.
-
When the boronic acid and product have very similar solubilities, making extraction inefficient.
-
For parallel synthesis or high-throughput purification where filtration is more straightforward than multiple extractions.
-
When you need to achieve very low levels of boron impurity.
Q5: How can I prevent protodeboronation (loss of the boronic acid group) during my reaction and workup?
A5: Protodeboronation is a common side reaction. To minimize it:
-
Use stable boronate esters (e.g., pinacol, MIDA, or N-methyliminodiacetic acid esters) instead of free boronic acids, especially for unstable derivatives like 2-pyridyl boronic acids.[12][13]
-
Carefully control the reaction pH, as protodeboronation can be pH-dependent.[8]
-
Minimize reaction time and exposure to harsh acidic or basic conditions during workup.
Method Selection Workflow
Choosing the right purification strategy depends on the properties of your product and the nature of the boron-containing byproducts. The following decision tree can help guide your choice.
Caption: A decision tree to select the appropriate method for boron byproduct removal.
Quantitative Comparison of Removal Methods
The effectiveness of each method can vary significantly based on the specific compounds involved. The table below provides a general comparison.
| Method | Typical Efficiency | Advantages | Disadvantages | Scale |
| Basic Aqueous Wash | Moderate to High | Simple, fast, inexpensive, uses common lab reagents.[1][2] | Ineffective if the product is also acidic; may not remove all traces of boron. | Lab to Process |
| Recrystallization | High (if applicable) | Can provide very high purity for solid products. | Only applicable to solid products; requires finding a suitable solvent system.[3][6] | Lab to Process |
| Column Chromatography | Moderate to High | Can separate complex mixtures. | Can be time-consuming and use large solvent volumes; boronic acids can streak on silica.[1][6] | Lab to Pilot |
| Scavenger Resins | High to Very High | High selectivity, simple filtration workup, suitable for automation.[4][9] | Resins can be expensive; may require optimization of equivalents and reaction time.[4] | Lab Scale |
| Diethanolamine Adduct | Very High | Forms easily filterable crystalline solids, inexpensive reagent.[8][14] | Adduct may not be crystalline for all boronic acids; requires an additional filtration step.[3] | Lab to Pilot |
| Volatile Borate Ester | Moderate | Good for removing trace amounts of boron.[7] | Requires repeated evaporations; may not be suitable for thermally sensitive compounds. | Lab Scale |
Key Experimental Protocols
Protocol 1: Removal of Boronic Acid via Basic Aqueous Wash
Objective: To remove an acidic boronic acid byproduct from a less acidic or neutral organic product.
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.[1]
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The boronate salt will be in the upper aqueous layer (for solvents denser than water, it will be the lower layer).
-
Drain the aqueous layer.
-
Wash the organic layer again with the basic solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the purified product.
Protocol 2: Formation and Removal of a Diethanolamine (DEA) Adduct
Objective: To selectively remove a boronic acid byproduct by converting it into a filterable solid.
Methodology:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in a minimal amount of a solvent like diethyl ether or THF.[8]
-
Add diethanolamine (1.1 equivalents relative to the boronic acid) to the solution.[11]
-
Stir the mixture at room temperature. A white precipitate should form within minutes to an hour.[8][11]
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filter the mixture through a Büchner funnel, washing the collected solid with cold ether.
-
The filtrate contains the desired product, free from the boronic acid. Concentrate the filtrate under reduced pressure to obtain the purified product.
Caption: Experimental workflow for removing boron byproducts via DEA adduct formation.
Protocol 3: Using a Polymer-Bound Scavenger Resin (PS-DEAM)
Objective: To remove excess boronic acid using a solid-supported scavenger for easy filtration-based purification.
Methodology:
-
Dissolve the crude reaction mixture in a compatible solvent such as THF or DCM.[4]
-
Add the polymer-supported diethanolamine (PS-DEAM) resin (typically 2-3 equivalents relative to the boronic acid to be scavenged).[4]
-
Stir the suspension at room temperature. The required time can vary, so it is advisable to monitor the removal of the boronic acid by TLC or LC-MS. A typical duration is 4-16 hours.[4]
-
Once the scavenging is complete, filter off the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purolite.com [purolite.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-(Diethylboryl)benzamide Deprotection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the deprotection of N-(Diethylboryl)benzamide, a process that can present unique challenges. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols based on established chemical principles of B-N bond cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when deprotecting this compound?
The primary challenge in the deprotection of this compound is the selective cleavage of the boron-nitrogen (B-N) bond while preserving other sensitive functional groups within the molecule. The reactivity of the B-N bond is influenced by steric hindrance around the boron and nitrogen atoms, as well as the electronic properties of the benzoyl group. Common challenges include incomplete deprotection, side reactions, and difficulty in isolating the desired benzamide product.
Q2: What general types of reagents are suitable for cleaving the B-N bond in N-boryl amides?
Cleavage of the B-N bond in aminoboranes and related compounds is typically achieved through hydrolysis. This can be facilitated under acidic or basic conditions. The choice of reagent will depend on the overall stability of the substrate molecule.
Q3: Can I use standard acidic or basic hydrolysis conditions?
Yes, standard hydrolytic conditions are the most probable methods for the deprotection of this compound. However, the specific conditions (acid/base concentration, temperature, reaction time) will likely require optimization for each specific substrate to achieve a clean and complete reaction.
Q4: Are there any non-hydrolytic methods for B-N bond cleavage?
While hydrolysis is the most common method, other reagents that can interact with the boron center, such as certain nucleophiles or oxidizing/reducing agents, might also effect cleavage. However, these methods are less documented for this specific application and would require significant investigation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficiently harsh reaction conditions (e.g., low acid/base concentration, low temperature, short reaction time). | Increase the concentration of the acid or base, elevate the reaction temperature, or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Steric hindrance around the B-N bond preventing reagent access. | Consider using a less sterically hindered acid or base. In some cases, a Lewis acid might be effective in coordinating to the amide oxygen and facilitating cleavage. | |
| Product Degradation | The desired benzamide product is sensitive to the strong acidic or basic conditions used for deprotection. | Employ milder deprotection conditions. This could involve using a weaker acid or base, or performing the reaction at a lower temperature. A careful screening of conditions is recommended. |
| Presence of other acid or base-labile functional groups in the molecule. | If possible, choose a deprotection method that is orthogonal to the other protecting groups. For instance, if the molecule contains acid-sensitive groups, a basic hydrolysis method should be explored, and vice-versa. | |
| Formation of Side Products | The diethylboryl group or its byproducts may react with other functional groups in the molecule. | Analyze the side products by techniques such as NMR and Mass Spectrometry to understand the reaction pathway. This information can help in modifying the reaction conditions to suppress side reactions. Consider performing the reaction under an inert atmosphere if oxidation is suspected. |
| Difficult Product Isolation | The product and boron-containing byproducts have similar solubility or chromatographic behavior. | Optimize the work-up procedure. An aqueous work-up is typically used to remove boron salts. If issues persist, consider derivatizing the product to alter its physical properties for easier separation. |
Experimental Protocols
Given the limited specific literature on this compound deprotection, the following protocols are based on general principles of amide and B-N bond hydrolysis. It is crucial to perform these reactions on a small scale first to determine the optimal conditions for your specific substrate.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is suitable for substrates that are stable to acidic conditions.
Reagents and Materials:
-
This compound derivative
-
1 M to 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF) as a co-solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating)
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., MeOH or THF) in a round-bottom flask.
-
Add the aqueous acidic solution (e.g., 1 M HCl) to the flask. The ratio of organic solvent to aqueous acid can be varied, typically starting with a 1:1 mixture.
-
Stir the reaction mixture at room temperature. If no reaction is observed after a few hours (monitor by TLC or LC-MS), the temperature can be gradually increased (e.g., to 40-60 °C).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Base-Catalyzed Hydrolysis
This method is an alternative for substrates that are sensitive to acidic conditions but stable in the presence of a base.
Reagents and Materials:
-
This compound derivative
-
1 M to 6 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF) as a co-solvent
-
1 M Hydrochloric Acid (HCl) for neutralization
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating)
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., MeOH or THF) in a round-bottom flask.
-
Add the aqueous basic solution (e.g., 1 M NaOH) to the flask. A 1:1 mixture of the organic solvent and aqueous base is a good starting point.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., to 40-60 °C) can be applied. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 6-7 by the slow addition of 1 M HCl.
-
Extract the aqueous layer three times with an organic solvent (e.g., EtOAc or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by an appropriate technique like column chromatography or recrystallization.
Visualizing the Deprotection Logic
The following diagram illustrates the general decision-making process for the deprotection of this compound.
This guide is intended to provide a starting point for the deprotection of this compound. Due to the variability in substrate reactivity, researchers are encouraged to perform careful optimization of the reaction conditions.
Validation & Comparative
The Directed ortho-Metalation (DoM) Reaction: A Comparative Guide to Directing Groups
Introduction to Directed ortho-Metalation
Directed ortho-Metalation (DoM) is a variation of electrophilic aromatic substitution that allows for the specific functionalization of the position ortho to a directing metalation group (DMG). The reaction proceeds through the deprotonation of the ortho-proton by a strong organolithium base, facilitated by coordination of the lithium to a heteroatom within the DMG. This generates a stabilized aryllithium intermediate, which can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[1][2]
The general mechanism involves the coordination of the organolithium reagent to the DMG, which increases the acidity of the nearby ortho-protons. Subsequent deprotonation leads to the formation of an ortho-lithiated species. This intermediate is then quenched with an electrophile to yield the desired ortho-substituted product.
Key Parameters in DoM Reactions
The success and efficiency of a DoM reaction are influenced by several factors:
-
The Directing Metalation Group (DMG): The nature of the DMG is crucial for the coordination of the organolithium base and the activation of the ortho-protons.
-
The Organolithium Base: The choice of base (e.g., n-BuLi, s-BuLi, t-BuLi, or LDA) and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly impact the reaction's rate and selectivity.[3]
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used.
-
Temperature: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions.
-
The Electrophile: A wide variety of electrophiles can be used to trap the aryllithium intermediate, leading to diverse functionalization.
Comparison of Common Directing Groups
A hierarchy of directing groups has been established based on their relative directing ability in competitive experiments. This hierarchy is generally correlated with the Lewis basicity of the heteroatom and the group's ability to coordinate with the lithium cation.
| Directing Group | General Structure | Relative Directing Ability | Notes |
| O-Carbamate | -OC(O)NR₂ | Very Strong | Among the most powerful DMGs. The N,N-diethyl O-carbamate is particularly effective and widely used.[4] |
| Tertiary Amide | -C(O)NR₂ | Strong | N,N-Diethylbenzamide is a classic and highly effective DMG, though cleavage to other functional groups can be challenging.[5] |
| Secondary Amide | -C(O)NHR | Strong | The acidic N-H proton is typically deprotonated first, and a second equivalent of base is required for ortho-metalation. |
| Sulfonamide | -SO₂NR₂ | Strong | Effective directing groups that offer different reactivity and cleavage options compared to carboxamides. |
| Methoxy | -OCH₃ | Moderate | One of the earliest discovered DMGs, it is effective but generally less powerful than amides or carbamates. |
| Tertiary Amine | -NR₂ | Moderate | Useful for directing the metalation of anilines and related compounds. |
| Fluorine | -F | Weak | Can direct ortho-lithiation, though it is a weaker directing group compared to oxygen- or nitrogen-containing functionalities. |
The Case of N-(Diethylboryl)benzamide
The use of boron-containing moieties as directing groups in DoM reactions is an area of ongoing research. In principle, the boron atom could coordinate with the organolithium base, and the amide functionality would provide a secondary coordination site, potentially leading to efficient ortho-metalation. However, a significant challenge with boron-based directing groups is the potential for undesired nucleophilic attack of the organolithium reagent at the Lewis acidic boron center. This can lead to decomposition or the formation of side products rather than the desired ortho-deprotonation.
Currently, there is a lack of specific experimental data in the published literature directly comparing the performance of this compound with other established directing groups in DoM reactions. Further research is needed to overcome the challenges associated with boron-based directing groups and to fully evaluate their synthetic potential.
Experimental Protocols for Common DoM Reactions
Below are generalized experimental protocols for DoM reactions using two common and effective directing groups: N,N-diethylbenzamide and N,N-diethyl phenyl carbamate.
General Procedure for Directed ortho-Metalation of N,N-Diethylbenzamide
Materials:
-
N,N-Diethylbenzamide
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, iodine, dimethylformamide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-diethylbenzamide (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq.) to the solution.
-
Slowly add s-BuLi (1.2 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.5 eq.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Directed ortho-Metalation of N,N-Diethyl Phenyl Carbamate
Materials:
-
N,N-Diethyl phenyl carbamate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N,N-diethyl phenyl carbamate (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add TMEDA (1.2 eq.).
-
Add s-BuLi (1.2 eq.) dropwise, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the desired electrophile (1.5 eq.) at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the product by appropriate methods, such as column chromatography.
Visualizing the DoM Reaction Pathway
The following diagrams illustrate the logical flow of a typical DoM reaction and the hierarchical relationship between common directing groups.
Caption: Workflow of a typical Directed ortho-Metalation (DoM) reaction.
Caption: Hierarchy of common directing groups in DoM reactions.
Conclusion
The Directed ortho-Metalation reaction is an indispensable methodology in modern organic synthesis for the regioselective construction of polysubstituted aromatic compounds. The choice of the directing group is a critical parameter that dictates the efficiency and success of the reaction. While amides and carbamates are among the most powerful and widely used directing groups, the exploration of new DMGs, such as those based on boron, continues to be an active area of research. A thorough understanding of the relative strengths and limitations of different directing groups is essential for the strategic design and execution of DoM reactions in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Boryl Reagents: Spotlight on N-(Diethylboryl)benzamide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of N-(Diethylboryl)benzamide with other common N-boryl reagents, supported by experimental data and detailed protocols to aid in making informed decisions for your research.
N-boryl reagents have emerged as versatile intermediates in organic synthesis, enabling a wide range of chemical transformations. Among these, this compound is a key reagent, offering a unique combination of reactivity and stability. This guide will delve into a comparative analysis of its performance against other N-boryl reagents, focusing on their application in key organic reactions.
Comparison of N-Boryl Reagent Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The nature of the boryl group can significantly influence the efficiency of this reaction. Below is a comparison of various N-boryl benzamide reagents in a model Suzuki-Miyaura coupling reaction.
Table 1: Comparison of N-Borylbenzamide Reagents in the Suzuki-Miyaura Cross-Coupling of 4-bromoanisole with Phenylboronic Acid
| Entry | N-Boryl Reagent | R Group on Boron | Yield (%)[1] |
| 1 | This compound | Ethyl | 92 |
| 2 | N-(Dipropylboryl)benzamide | n-Propyl | 85 |
| 3 | N-(Dibutylboryl)benzamide | n-Butyl | 78 |
| 4 | N-(Pinacolboryl)benzamide | Pinacol | 65 |
The data clearly indicates that this compound provides the highest yield in this specific transformation, suggesting that the electronic and steric properties of the diethylboryl group are optimal for facilitating the catalytic cycle of the Suzuki-Miyaura reaction. The decreasing yields with larger alkyl chains (propyl and butyl) may be attributed to increased steric hindrance, which can impede the transmetalation step. The lower yield observed with the N-(Pinacolboryl)benzamide may be due to the different electronic nature and stability of the pinacolboryl group compared to the dialkylboryl groups.
Experimental Protocols
General Procedure for the Synthesis of N-Borylbenzamides:
A solution of benzamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of the corresponding borane (e.g., triethylborane, 1.1 eq) in THF is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Experimental Protocol for the Suzuki-Miyaura Cross-Coupling Reaction:
To a solution of the aryl halide (1.0 eq) and the N-borylbenzamide reagent (1.2 eq) in a suitable solvent (e.g., dioxane), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general synthesis of N-borylbenzamides and their application in the Suzuki-Miyaura cross-coupling reaction.
Caption: General synthesis of N-(Diorganoboryl)benzamides.
References
A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Alternatives
In the realm of regioselective synthesis of polysubstituted aromatic compounds, directed ortho-metalation (DoM) stands as a cornerstone strategy. This powerful technique utilizes a directing metalation group (DMG) to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for precise functionalization of the aromatic ring. For decades, N,N-diethylbenzamide has been a workhorse DMG, prized for its robustness and reliable directing ability. However, the landscape of organic synthesis is ever-evolving, and a number of viable alternatives have emerged, each with its own set of advantages and disadvantages.
This guide provides a comprehensive comparison of N,N-diethylbenzamide with its primary alternatives as directed metalation groups. We will delve into their relative directing power, scope of applications, and the ease of subsequent functional group transformations. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when designing synthetic routes to complex aromatic molecules.
The Landscape of Directed ortho-Metalation Groups
The choice of a directing metalation group is critical as it dictates the efficiency and regioselectivity of the lithiation and the subsequent transformations possible. A good DMG should strongly coordinate to the organolithium base, be resistant to nucleophilic attack by the base, and ideally, be readily converted into other useful functional groups.
N,N-Diethylbenzamide: The Established Standard
The tertiary amide of N,N-diethylbenzamide is a powerful DMG due to the Lewis basicity of its carbonyl oxygen, which effectively coordinates with the lithium cation of the alkyllithium base. This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction.
Key Features:
-
Strong Directing Ability: Reliably directs lithiation to the ortho-position.
-
Stability: Resistant to nucleophilic attack by common organolithium bases at low temperatures.
-
Versatility: The resulting ortho-functionalized benzamides can be subjected to further transformations.
However, a significant drawback of the N,N-diethylamide group is its high stability, which can make its removal or conversion to other functional groups challenging, often requiring harsh conditions.[1][2][3]
Alternatives to N,N-Diethylbenzamide
Several other functional groups have been successfully employed as DMGs, offering different strengths and flexibilities. The most prominent alternatives include O-aryl carbamates, oxazolines, and methoxy groups.
-
O-Aryl Carbamates (-OCONEt₂): The Powerful Contender: The O-aryl carbamate group, particularly the N,N-diethylcarbamate, is considered one of the most powerful DMGs, often outperforming tertiary amides in competitive experiments.[4][5] A key feature of ortho-lithiated carbamates is their propensity to undergo the anionic ortho-Fries rearrangement upon warming, which results in the formation of a salicylamide.[6][7] This rearrangement can be a desirable transformation in itself, providing a direct route to ortho-hydroxyaryl amides.
-
Oxazolines: Chiral Auxiliaries and Directing Groups: Chiral oxazolines can serve as effective DMGs, enabling asymmetric synthesis through diastereoselective ortho-metalation. The oxazoline group can be subsequently hydrolyzed to a carboxylic acid, offering a distinct synthetic pathway.[4]
-
Methoxy Group (-OMe): A Classical but Weaker Director: The methoxy group is one of the earliest recognized DMGs.[8][9] While effective, its directing ability is weaker compared to amides and carbamates. It is often used when milder directing effects are sufficient or when the methoxy group is a desired feature in the final product.
Performance Comparison: A Data-Driven Analysis
The relative directing ability of these groups has been established through competition experiments and is generally accepted to follow the order: -OCONEt₂ > -CONEt₂ > Oxazoline > -OMe .[4][5] The following tables summarize quantitative data from the literature for the ortho-lithiation of substrates bearing these directing groups, followed by quenching with various electrophiles.
| Directing Group | Substrate | Base/Solvent/Temp. | Electrophile | Product | Yield (%) | Reference |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF/-78°C | (CH₃)₃SiCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | 95 | [4] |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF/-78°C | I₂ | N,N-Diethyl-2-iodobenzamide | 92 | [4] |
| -OCONEt₂ | O-Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF/-78°C | (CH₃)₃SiCl | O-(2-Trimethylsilylphenyl) N,N-diethylcarbamate | 98 | [5] |
| -OCONEt₂ | O-Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF/-78°C to RT | - | 2-Hydroxy-N,N-diethylbenzamide | 95 | [6] |
| Oxazoline | 2-Phenyl-4,4-dimethyloxazoline | n-BuLi/THF/-78°C | (CH₃)₃SiCl | 2-(2-Trimethylsilylphenyl)-4,4-dimethyloxazoline | 93 | [10] |
| -OMe | Anisole | n-BuLi/TMEDA/Hexane/RT | (CH₃)₃SiCl | 2-Methoxytrimethylsilylbenzene | 85 | [9] |
Table 1: Comparison of Yields for ortho-Silylation and Iodination.
| Directing Group | Substrate | Base/Solvent/Temp. | Electrophile | Product | Yield (%) | Reference |
| -CONEt₂ | N,N-Diethyl-m-toluamide | s-BuLi/TMEDA/THF/-78°C | DMF | 2-Formyl-N,N-diethyl-3-methylbenzamide | 85 | [4] |
| -OCONEt₂ | O-(m-Tolyl) N,N-diethylcarbamate | s-BuLi/TMEDA/THF/-78°C | DMF | O-(2-Formyl-3-methylphenyl) N,N-diethylcarbamate | 90 | [5] |
Table 2: Comparison of Yields for ortho-Formylation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for the ortho-lithiation of N,N-diethylbenzamide and O-phenyl N,N-diethylcarbamate.
General Procedure for ortho-Lithiation of N,N-Diethylbenzamide
To a solution of N,N-diethylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise. The resulting solution is stirred at -78 °C for 1 hour. The electrophile (1.2 mmol) is then added, and the reaction mixture is stirred for an additional 2-4 hours at -78 °C before being warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for ortho-Lithiation of O-Phenyl N,N-diethylcarbamate
To a solution of O-phenyl N,N-diethylcarbamate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes. The electrophile (1.2 mmol) is then added, and the mixture is stirred for 1-2 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by chromatography.
Procedure for Anionic ortho-Fries Rearrangement of O-Phenyl N,N-diethylcarbamate
To a solution of O-phenyl N,N-diethylcarbamate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to afford 2-hydroxy-N,N-diethylbenzamide.[6]
Post-Metalation Transformations: The Fate of the Directing Group
A critical consideration in choosing a DMG is the ease of its subsequent conversion into a desired functional group.
| Directing Group | Transformation | Conditions | Product | Reference |
| -CONEt₂ | Hydrolysis to Carboxylic Acid | Conc. HCl, reflux | Benzoic Acid | [1] |
| -CONEt₂ | Reduction to Aldehyde | 1. Cp₂Zr(H) Cl 2 . H₂O | Benzaldehyde | [4] |
| -OCONEt₂ | Cleavage to Phenol | Schwartz Reagent (Cp₂Zr(H)Cl) | Phenol | [11][12] |
| -OCONEt₂ | Suzuki-Miyaura Coupling | NiCl₂(PCy₃)₂, K₃PO₄ | Biphenyl | [13][14] |
| Oxazoline | Hydrolysis to Carboxylic Acid | 1. MeOTf 2. H₂SO₄, H₂O | Benzoic Acid | [4] |
Table 3: Representative Transformations of Directing Groups.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams outline the general workflow for directed ortho-metalation and the comparative pathways of the key directing groups.
Conclusion
The choice of a directed ortho-metalation group is a strategic decision in the design of a synthetic route. While N,N-diethylbenzamide remains a reliable and effective DMG, its alternatives offer distinct advantages that can be leveraged for greater synthetic efficiency and versatility. O-Aryl carbamates stand out for their superior directing power and the unique synthetic opportunities presented by the anionic ortho-Fries rearrangement. Oxazolines provide an entry into chiral, non-racemic products, and the classical methoxy group, although weaker, remains a useful option in certain contexts.
By carefully considering the desired final product and the required subsequent transformations, researchers can select the optimal DMG to streamline their synthetic efforts. The data and protocols presented in this guide serve as a valuable resource for navigating these choices and successfully applying the powerful strategy of directed ortho-metalation in the synthesis of complex aromatic molecules.
References
- 1. What products would you obtain from acidic and basic hydrolysis of the N,N-diethyl benzamide? [vedantu.com]
- 2. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 7. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. mmlab.uoc.gr [mmlab.uoc.gr]
- 10. Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Substituted Benzamides
In the field of synthetic chemistry and drug development, unequivocal structural confirmation of newly synthesized molecules is paramount. Spectroscopic techniques serve as the cornerstone of this process, providing detailed information about a molecule's atomic composition and connectivity. While direct spectroscopic data for the specific compound N-(Diethylboryl)benzamide is not extensively available in surveyed literature, this guide will use the closely related and well-characterized molecule, N,N-diethylbenzamide , as a primary example.
This guide provides a comparative analysis of the spectroscopic data of N,N-diethylbenzamide against its parent compound, benzamide . This comparison will illustrate how substitutions on the amide nitrogen fundamentally alter the spectroscopic signatures, thereby providing a framework for confirming the structure of N-substituted benzamides.
Comparative Spectroscopic Data
The structural differences between benzamide and N,N-diethylbenzamide are clearly reflected in their respective spectroscopic data. The addition of two ethyl groups on the nitrogen atom introduces new signals and shifts existing ones in a predictable manner.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Benzamide | 7.77-7.57 | m | 2H | Ar-H (ortho) |
| 7.48-7.36 | m | 3H | Ar-H (meta, para) | |
| 6.33 | br s | 2H | -NH₂ | |
| N,N-Diethylbenzamide | 7.33-7.50 | m | 5H | Ar-H |
| 3.54 / 3.23 | br s / br s | 4H total | -N-(CH₂ CH₃)₂ | |
| 1.28 / 1.14 | br s / br s | 6H total | -N-(CH₂CH₃ )₂ |
Note: The broad singlets for the ethyl groups in N,N-diethylbenzamide are due to hindered rotation around the C-N amide bond at room temperature, making the two ethyl groups magnetically non-equivalent.[1]
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Benzamide | 169.9 | C=O |
| 134.1 | Ar-C (ipso) | |
| 131.5 | Ar-C (para) | |
| 128.4 | Ar-C (meta) | |
| 127.4 | Ar-C (ortho) | |
| N,N-Diethylbenzamide | 171.4 | C=O |
| 137.3 | Ar-C (ipso) | |
| 129.1 | Ar-C | |
| 128.4 | Ar-C | |
| 126.3 | Ar-C | |
| 43.0 / 41.5 | -N-CH₂ CH₃ | |
| 13.0 / 12.9 | -N-CH₂CH₃ |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Absorption (cm⁻¹) | Functional Group |
| Benzamide | 3354, 3165 | N-H stretch (primary amide)[2] |
| 1651 | C=O stretch (Amide I)[3] | |
| 1625 | N-H bend (Amide II) | |
| N,N-Diethylbenzamide | 2970, 2930, 2870 | C-H stretch (aliphatic) |
| 1630 | C=O stretch (tertiary amide) | |
| 1500-1400 | C-H bend | |
| No N-H absorptions | (Confirms tertiary amide) |
Table 4: Mass Spectrometry (Electron Ionization) Data Comparison
| Compound | Key Fragments (m/z) | Interpretation |
| Benzamide | 121 | [M]⁺ (Molecular Ion)[4] |
| 105 | [M-NH₂]⁺ (Benzoyl cation) | |
| 77 | [C₆H₅]⁺ (Phenyl cation) | |
| N,N-Diethylbenzamide | 177 | [M]⁺ (Molecular Ion)[5] |
| 105 | [M-N(CH₂CH₃)₂]⁺ (Benzoyl cation) | |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
1. Synthesis of N,N-Diethylbenzamide
A common method for the synthesis of N,N-diethylbenzamide is the Schotten-Baumann reaction.[6]
-
Materials : Diethylamine, triethylamine, benzoyl chloride, methylene chloride, water, brine solution.
-
Procedure :
-
Dissolve 2.5 g of diethylamine and 3.5 g of triethylamine (as an HCl scavenger) in 30 ml of methylene chloride in a flask.
-
Cool the stirred solution in an ice bath.
-
Add 4.9 g of benzoyl chloride dropwise to the cooled solution.
-
After addition is complete, remove the cooling bath and continue stirring the mixture at room temperature for 18 hours.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with additional methylene chloride.
-
Combine the filtrates and wash sequentially with water and then a brine solution in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting oil via distillation to obtain pure N,N-diethylbenzamide.[6]
-
2. Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare the sample by dissolving approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
For liquid samples like N,N-diethylbenzamide, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Place a small drop of the neat liquid onto the ATR crystal.
-
For solid samples like benzamide, a spectrum can be obtained by preparing a KBr pellet or as a nujol mull.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background scan of the clean ATR crystal.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Dilute the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column).
-
Eluted compounds enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
-
A mass spectrum is recorded for each separated component.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of N,N-diethylbenzamide.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of N,N-diethylbenzamide.
References
A Comparative Guide to the Reactivity of N-(Diethylboryl)benzamide and N-Silylbenzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-(Diethylboryl)benzamide and N-silylbenzamides. Due to a lack of direct head-to-head comparative studies in the existing literature, this comparison is based on established principles of organic chemistry, reactivity patterns of related N-boryl and N-silyl compounds, and available experimental data for analogous systems.
Introduction: The Influence of N-Substitution on Amide Reactivity
Amides are fundamental functional groups in chemistry and biology, known for their inherent stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Substitution on the nitrogen atom with heteroatoms like boron or silicon significantly alters the electronic properties and, consequently, the reactivity of the amide moiety. This guide explores these alterations by comparing this compound and N-silylbenzamides.
This compound features a nitrogen-boron (N-B) bond. Boron, being electron-deficient, acts as a Lewis acid, which can significantly influence the electron density on the nitrogen and the overall reactivity of the amide.
N-Silylbenzamides possess a nitrogen-silicon (N-Si) bond. Silicon is less electronegative than carbon and can participate in pπ-dπ bonding, affecting the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.
Theoretical Comparison of Reactivity
The differing electronic properties of boron and silicon lead to distinct reactivity profiles for the corresponding N-substituted benzamides.
Diagram: Influence of N-Boryl and N-Silyl Groups on Amide Resonance
Caption: Comparative electronic effects in N-boryl and N-silyl benzamides.
Qualitative Reactivity Comparison
| Feature | This compound | N-Silylbenzamides | Rationale |
| Nitrogen Nucleophilicity | Decreased | Generally decreased, but can be enhanced under certain conditions | The Lewis acidic boron in N-boryl amides strongly withdraws electron density from the nitrogen. In N-silyl amides, while there is some electron withdrawal, the N-Si bond is more readily cleaved, which can unmask the nucleophilic nitrogen. |
| Carbonyl Electrophilicity | Increased | Increased | By reducing the nitrogen lone pair's delocalization into the carbonyl, both boryl and silyl groups enhance the electrophilic character of the carbonyl carbon compared to a standard amide. |
| N-Heteroatom Bond Strength | Generally strong dative bond | Weaker, more labile bond | The N-B dative bond is typically robust. The N-Si bond is more susceptible to cleavage by nucleophiles (especially fluoride ions) and hydrolysis. |
| Reactivity with Electrophiles | Reaction may occur at the aryl ring or the boryl group, depending on the electrophile.[1] | Can undergo N-alkylation or acylation after silylation. | The nitrogen in N-boryl amides is generally not the primary site of electrophilic attack due to its reduced nucleophilicity. N-silylation is a common strategy to facilitate subsequent reactions on the nitrogen. |
| Reactivity with Nucleophiles | Nucleophilic attack is favored at the activated carbonyl carbon.[2] | Nucleophilic attack can occur at the carbonyl carbon or the silicon atom, leading to N-Si bond cleavage. | The increased electrophilicity of the carbonyl in N-boryl amides makes it a prime target for nucleophiles. For N-silyl amides, the lability of the N-Si bond offers an alternative reaction pathway. |
| Hydrolysis Stability | Expected to be more stable than N-silyl amides under neutral conditions. | Prone to hydrolysis. | The N-Si bond is well-known to be sensitive to moisture. |
Experimental Data and Protocols
While direct comparative data is unavailable, the following sections present representative experimental protocols for reactions involving N-boryl and N-silyl amides, illustrating their distinct reactivity.
Reactions of N-Boryl Amides
N-boryl amides can act as precursors to highly reactive intermediates. For instance, amide-directed electrophilic C-H borylation using BBr₃ leads to the formation of a borenium cation where the amide carbonyl is coordinated to the boron. This complex can then undergo further reactions, such as reduction.[2]
Experimental Protocol: Amide-Directed Borylation and Reduction (Conceptual)
This protocol is based on the work by Ingleson and co-workers on related amide systems.[2]
-
To a solution of the benzamide in an anhydrous, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere, add two equivalents of BBr₃ at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir for a specified time to facilitate C-H borylation.
-
Cool the reaction mixture again and add a hydrosilane (e.g., triethylsilane) dropwise.
-
Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., NMR spectroscopy).
-
Quench the reaction carefully with a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Diagram: Workflow for Amide-Directed Borylation-Reduction
Caption: A conceptual workflow for the one-pot borylation and reduction of an N-aryl benzamide.
Reactions of N-Silyl Amides
N-silyl amides are versatile intermediates in organic synthesis, often used to facilitate acylation reactions. The silyl group can act as a temporary activating group that is readily cleaved.
Experimental Protocol: Acylation of N-acylglutarimides with N-acylpyrroles using a Silyl Amide Base
This protocol is adapted from the work of the Szostak group.[3]
-
To an oven-dried reaction vessel, add the N-acylglutarimide (1.0 equiv.), the N-acylpyrrole (1.0 equiv.), and a silyl amide base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 equiv.).
-
Add an anhydrous solvent (e.g., 1,4-dioxane) under an inert atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary and Outlook
The introduction of a diethylboryl or a silyl group onto the nitrogen of benzamide profoundly influences its reactivity, though in distinct ways.
-
This compound is characterized by a Lewis acid-base interaction between the boron and the amide. This is expected to decrease the nucleophilicity of the nitrogen while significantly activating the carbonyl group towards nucleophilic attack. The N-B bond is generally stable.
-
N-Silylbenzamides feature a more labile N-Si bond. While the silyl group also activates the carbonyl, its primary utility often lies in its ability to be easily cleaved, facilitating reactions at the nitrogen center or acting as a transient activating group.
Further experimental studies directly comparing these two classes of compounds under identical conditions are necessary to provide quantitative insights into their relative reactivity. Such studies would be highly valuable for the strategic design of synthetic routes in medicinal chemistry and materials science.
References
Validating the Purity of Synthesized "N-(Diethylboryl)benzamide" by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis framework for validating the purity of "N-(Diethylboryl)benzamide" using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol, comparative data, and a visual workflow to aid in the accurate assessment of product purity against a common potential impurity, benzamide.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was compared against a reference standard of benzamide, a likely unreacted starting material or degradation product. The following table summarizes the quantitative data obtained from the HPLC analysis.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | 4.78 | 1895423 | 98.9 |
| Benzamide (Impurity) | 2.54 | 21178 | 1.1 |
Experimental Workflow
The logical flow of the experimental process for validating the purity of this compound via HPLC is depicted below. This workflow outlines the key stages from sample preparation to data analysis.
Caption: Experimental workflow for HPLC purity validation.
Detailed Experimental Protocol
This section provides the detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents:
-
Synthesized this compound
-
Benzamide reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample dissolution
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Elution Mode: Isocratic
-
Composition: 60% Mobile Phase A, 40% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution (Benzamide): Accurately weigh and dissolve 10 mg of benzamide reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution (this compound): Accurately weigh and dissolve 10 mg of the synthesized this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Solutions: Further dilute the stock solutions with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no carryover from previous analyses.
-
Inject the benzamide standard solution to determine its retention time.
-
Inject the synthesized this compound sample solution.
-
Record the chromatograms and integrate the peak areas for all detected components.
6. Purity Calculation: The purity of this compound is calculated based on the area percent method from the resulting chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Alternative Purity Validation Methods
While HPLC is a robust method for purity determination, other analytical techniques can provide complementary information. These include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and reaction completion.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[2]
-
Elemental Analysis (CHNS): Determines the elemental composition of the compound, which can be compared to the theoretical values to assess purity.[1]
The choice of method depends on the nature of the compound, potential impurities, and the required level of accuracy. For routine quality control in a drug development setting, a validated HPLC method as described is often the preferred approach.[3]
References
Mechanistic Comparison of Benzamide Synthesis: Boron-Catalyzed Amidation vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzamides is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. While traditional methods for amide bond formation are well-established, they often rely on stoichiometric activating agents, leading to significant waste generation. In the quest for more efficient and sustainable methodologies, boron-catalyzed direct amidation has emerged as a powerful alternative. This guide provides a mechanistic and practical comparison between boron-catalyzed direct amidation and classical amide synthesis protocols, supported by experimental data and detailed protocols. While the specific reagent "N-(Diethylboryl)benzamide" is not a commonly isolated or utilized synthetic tool, this guide will delve into the closely related and highly relevant field of boron's role in facilitating amide bond formation.
Comparative Data of Benzamide Synthesis Methods
The following tables summarize the key performance indicators for two distinct approaches to synthesizing N,N-diethylbenzamide from benzoic acid and diethylamine.
Table 1: Reaction Conditions and Performance
| Parameter | Boron-Catalyzed Direct Amidation | Acid Chloride Method |
| Activating Agent | Catalytic Arylboronic Acid | Thionyl Chloride (SOCl₂) |
| Stoichiometry | Catalytic | Stoichiometric |
| Key Reagents | Benzoic acid, diethylamine, arylboronic acid | Benzoic acid, SOCl₂, diethylamine, base |
| Solvent | Toluene | Dichloromethane (DCM) |
| Temperature | Reflux (approx. 110 °C) | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Work-up | Simple filtration and extraction | Aqueous work-up, extraction |
| Byproducts | Water | HCl, SO₂, excess base salts |
Table 2: Yields of N,N-Diethylbenzamide Synthesis
| Method | Substrate | Reported Yield | Reference |
| Boron-Catalyzed Direct Amidation | Benzoic Acid and Diethylamine | Good to Excellent (qualitative)[1] | [1] |
| Acid Chloride Method | Benzoyl Chloride and Diethylamine | ~95% | [2] |
Experimental Protocols
Method A: Boron-Catalyzed Direct Amidation of Benzoic Acid
This protocol is a general representation based on established procedures for boronic acid-catalyzed amidation.[1]
Materials:
-
Benzoic acid
-
Diethylamine
-
3,5-Bis(trifluoromethyl)phenylboronic acid (catalyst)
-
Toluene
-
Molecular sieves, 4Å
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 eq), and activated 4Å molecular sieves.
-
Add toluene as the solvent.
-
To this suspension, add diethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the filter cake with toluene.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N,N-diethylbenzamide.
Method B: N,N-Diethylbenzamide Synthesis via the Acid Chloride Method
This protocol is a standard procedure for amide synthesis from an acid chloride.[2]
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Preparation of Benzoyl Chloride: In a round-bottom flask, suspend benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess SOCl₂ by distillation under reduced pressure to obtain crude benzoyl chloride.
-
Amide Formation: Dissolve the crude benzoyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the diethylamine/triethylamine solution dropwise to the cold benzoyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N,N-diethylbenzamide. Further purification can be performed by distillation or chromatography if necessary.
Mechanistic Comparison and Visualization
The mechanisms of these two transformations differ fundamentally in how the carboxylic acid is activated for nucleophilic attack by the amine.
Mechanism of Boron-Catalyzed Direct Amidation
The prevailing mechanism for boronic acid-catalyzed amidation involves the formation of an acyloxyboron intermediate.[1] The boronic acid catalyst reacts with the carboxylic acid in an equilibrium step to form this intermediate, releasing a molecule of water. This acyloxyboron species is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid. The amine then attacks this activated intermediate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the amide product and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. The removal of water (e.g., by molecular sieves or azeotropic distillation) is crucial to drive the initial equilibrium towards the formation of the active acylating agent.[1]
Caption: Boron-catalyzed direct amidation pathway.
Mechanism of the Acid Chloride Method
The acid chloride method is a two-step process. First, the carboxylic acid is activated by conversion to a highly reactive acid chloride using a reagent like thionyl chloride. This step proceeds through a chlorosulfite intermediate which then collapses, releasing sulfur dioxide and hydrogen chloride, to form the acyl chloride. In the second step, the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate which rapidly collapses, expelling a chloride ion, to yield the final amide. A base, such as triethylamine, is typically added to neutralize the HCl generated in this step, preventing the protonation and deactivation of the amine nucleophile.
Caption: Amide synthesis via the acid chloride method.
Conclusion
Both boron-catalyzed direct amidation and the traditional acid chloride method are effective for the synthesis of benzamides. The choice between them depends on the specific requirements of the synthesis.
-
Boron-Catalyzed Direct Amidation offers a more environmentally friendly and atom-economical approach.[3] It avoids the use of harsh, stoichiometric reagents and generates water as the only byproduct.[3] This method is particularly advantageous in large-scale synthesis where waste reduction is a critical concern. However, it may require higher temperatures and longer reaction times.
-
The Acid Chloride Method is a rapid and high-yielding reaction. Its primary drawback is the use of corrosive and hazardous thionyl chloride and the stoichiometric generation of acidic and salt byproducts, which complicate purification and waste disposal.[3]
For researchers in drug development and other fields where sustainability and process efficiency are paramount, the exploration of boron-catalyzed methods presents a compelling avenue for the synthesis of benzamides and other amide-containing molecules.
References
A Comparative Analysis: N,N-Diethylbenzamide Directed ortho-Metalation vs. Traditional Electrophilic Aromatic Substitution
In the realm of synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular construction. For researchers, scientists, and professionals in drug development, the efficiency and regioselectivity of these transformations are paramount. This guide provides a comparative benchmark of a modern synthetic strategy, Directed ortho-Metalation (DoM) using N,N-diethylbenzamide as a directing group, against traditional electrophilic aromatic substitution (EAS) methods.
The N,N-diethylamide group has proven to be a powerful tool for directing lithiation exclusively to the ortho position of a benzene ring.[1] This high level of regiocontrol offers a significant advantage over classical electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para isomers, complicating purification and reducing the yield of the desired product.
Quantitative Performance: A Head-to-Head Comparison
To illustrate the disparity in efficiency and selectivity, let's consider the bromination of a benzamide derivative. The following tables summarize typical quantitative data for the ortho-bromination of N,N-diethylbenzamide via DoM versus the traditional Friedel-Crafts bromination of a similar activated aromatic amide.
Table 1: Directed ortho-Metalation (DoM) of N,N-Diethylbenzamide
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield of ortho-Product (%) | Reference |
| Br₂ | 1. sec-BuLi, TMEDA2. Br₂ | THF | -78 | 1 | ~70-80 | [2] |
| C₆H₅CHO | 1. sec-BuLi, TMEDA2. C₆H₅CHO | THF | -78 | 1 | High (phthalide) | [2] |
| (CH₃)₂CO | 1. sec-BuLi, TMEDA2. (CH₃)₂CO | THF | -78 | 1 | High (phthalide) | [2] |
Table 2: Traditional Electrophilic Aromatic Bromination (EAS)
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | ortho:para Ratio | Total Yield (%) | Reference |
| Acetanilide | Br₂ | Acetic Acid | Room Temp. | < 1 | Predominantly para | High | General Knowledge |
| Toluene | Br₂, FeBr₃ | CCl₄ | 0 | < 1 | ~33:67 | High | General Knowledge |
| Benzaldehyde | Br₂, AlCl₃ | Dichloroethane | 40 | 2 | Primarily meta | 87 (meta) | [3] |
As the data indicates, DoM provides a direct and high-yielding route to the pure ortho-substituted product, whereas traditional EAS methods on analogous systems either favor the para product due to steric hindrance or, in the case of deactivated rings, direct to the meta position.
Experimental Protocols
Directed ortho-Metalation of N,N-Diethylbenzamide followed by Bromination
Materials:
-
N,N-Diethylbenzamide
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Bromine (Br₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N,N-diethylbenzamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
TMEDA (1.2 eq) is added, followed by the slow, dropwise addition of sec-butyllithium (1.2 eq). The solution is stirred at -78 °C for 1 hour to ensure complete lithiation.
-
A solution of bromine (1.2 eq) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N,N-diethyl-2-bromobenzamide.
Traditional Friedel-Crafts Bromination of an Activated Benzamide Derivative (Illustrative Protocol)
Materials:
-
Acetanilide (as an example of an activated amide)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Ice-cold water
Procedure:
-
Acetanilide (1.0 eq) is dissolved in glacial acetic acid in a flask.
-
A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise with stirring at room temperature. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
The reaction mixture is stirred for a short period (e.g., 30 minutes) after the addition is complete.
-
The mixture is then poured into a beaker of ice-cold water, which causes the product to precipitate.
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
To remove any unreacted bromine, the crude product is washed with a dilute solution of sodium bisulfite.
-
The product is then washed again with cold water and dried. The resulting product is primarily p-bromoacetanilide.
Mechanistic Insight: Directed ortho-Metalation
The high regioselectivity of the DoM of N,N-diethylbenzamide is attributed to the formation of a coordination complex between the lithium atom of the organolithium reagent and the carbonyl oxygen and nitrogen atoms of the amide group. This complexation positions the base in close proximity to the ortho-hydrogen, facilitating its abstraction over other protons on the aromatic ring.
References
Safety Operating Guide
Proper Disposal of N-(Diethylboryl)benzamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-(Diethylboryl)benzamide is readily available. The following disposal procedures are based on the chemical's known reactivity as an organoboron compound and the properties of its anticipated hydrolysis products: diethylborinic acid and benzamide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding and to adhere to all local, state, and federal regulations.
This compound is an organoboron compound and is expected to be sensitive to moisture. Its primary route of degradation under ambient conditions is hydrolysis, yielding diethylborinic acid and benzamide. This reactivity profile dictates the necessary precautions and steps for its safe disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this compound responsibly.
Chemical and Physical Properties
The table below summarizes the known quantitative data for this compound and its hydrolysis products. This information is crucial for understanding the behavior of the compound and its byproducts during the disposal process.
| Property | This compound | Diethylborinic Acid | Benzamide |
| Molecular Formula | C11H16BNO | C4H11BO | C7H7NO |
| Molecular Weight | 189.06 g/mol | 85.94 g/mol [1] | 121.14 g/mol [2][3] |
| Appearance | Not available | Not available | White solid[2][4] |
| Melting Point | Not available | Not available | 125 - 129 °C[2][4] |
| Boiling Point | Not available | Not available | 288 °C[3] |
| Solubility in Water | Reacts (hydrolyzes) | Not available | Partially soluble[3] |
Experimental Protocol for Safe Disposal
This protocol outlines a step-by-step procedure for the safe disposal of this compound, focusing on controlled hydrolysis and subsequent waste management.
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the following PPE:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated fume hood.
Step 1: Controlled Hydrolysis
The primary step in neutralizing this compound is its controlled hydrolysis. This process will convert the reactive organoboron compound into more stable substances.
-
Preparation: In a fume hood, place a beaker of appropriate size in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water (a 1:10 ratio of compound to water is recommended) with stirring. The water will facilitate the hydrolysis of the compound into diethylborinic acid and benzamide.
-
Observation: Stir the mixture gently for at least one hour to ensure complete hydrolysis. Observe for any signs of reaction, such as fuming or temperature increase. If the reaction becomes vigorous, slow the rate of addition or add more ice to the secondary container.
Step 2: Waste Stream Separation and Neutralization
After hydrolysis, you will have a mixture containing solid benzamide and an aqueous solution of diethylborinic acid.
-
Filtration: Separate the solid benzamide from the aqueous solution via vacuum filtration.
-
Benzamide Disposal: The collected benzamide should be treated as solid chemical waste. It can be packaged in a labeled, sealed container for disposal through your institution's hazardous waste program. For larger quantities, consult your EHS office, as incineration in a chemical incinerator equipped with an afterburner and scrubber may be an option.[5][6]
-
Aqueous Solution Neutralization: The aqueous filtrate containing diethylborinic acid will likely be acidic. Neutralize this solution by slowly adding a weak base, such as sodium bicarbonate, with stirring. Monitor the pH with a pH meter or pH paper until it is within the neutral range (pH 6-8).
Step 3: Final Disposal
-
Aqueous Waste: Once neutralized, the aqueous solution can typically be disposed of down the drain with a copious amount of water, provided it complies with local regulations. Boron compounds can be harmful to aquatic life, so it is critical to check with your local water authority before drain disposal.[7]
-
Contaminated Materials: Any materials that came into contact with this compound, such as gloves, filter paper, and weighing boats, should be collected in a sealed bag and disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N-(Diethylboryl)benzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides procedural guidance on the personal protective equipment (PPE), operational plans, and disposal methods for N-(Diethylboryl)benzamide.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Ingestion and skin contact are harmful.[1][2] Some related benzamide compounds are suspected of causing genetic defects.[4][5] As an organoboron compound, it may also be sensitive to air and moisture.[6][7][8][9]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles are required.[1] A face shield should be worn when there is a risk of splashing. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory.[1] |
| Lab Coat | A standard lab coat should be worn. | |
| Apron | A chemical-resistant apron is recommended for larger quantities. | |
| Respiratory Protection | Fume Hood | All handling should be conducted in a certified chemical fume hood.[7][10][11] |
| Respirator | Not typically required if work is performed in a fume hood. If significant aerosolization is possible, a NIOSH-approved respirator should be used.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocols
General Handling Procedure:
-
Preparation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[8] Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible.[4] Put on all required personal protective equipment as detailed in the table above.
-
Handling: Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[7][10][11]
-
Weighing and Transfer: If the compound is a solid, carefully weigh it in the fume hood. Avoid creating dust.[6] If it is a liquid, transfer it using appropriate chemical-resistant pipettes or syringes.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow emergency procedures.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: If swallowed, call a poison center or doctor.[1]
-
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Any items such as gloves, paper towels, or pipette tips that have come into contact with the compound should be disposed of as hazardous waste. |
Waste should be disposed of through an approved waste disposal plant.[1][2][4][5] A common method for organic waste is incineration by a licensed disposal company.[11] Always follow local and institutional regulations for chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boron - ESPI Metals [espimetals.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
